Product packaging for Nonacosan-15-one(Cat. No.:CAS No. 2764-73-0)

Nonacosan-15-one

Cat. No.: B1581910
CAS No.: 2764-73-0
M. Wt: 422.8 g/mol
InChI Key: FVKQALGTGOKSSK-UHFFFAOYSA-N
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Description

Nonacosan-15-one (CAS 2764-73-0) is a long-chain aliphatic ketone with the molecular formula C₂₉H₅₈O and a molecular weight of 422.8 g/mol . This symmetrical ketone, also known as 15-Nonacosanone or dimyristyl ketone, features a carbonyl group centrally located at the 15th carbon atom . It is a solid at room temperature with a melting point of 80.5 - 81 °C . This compound is a model compound in lipid research and is of significant interest in plant biochemistry . It is a well-known component of plant cuticular waxes, particularly in Brassica oleracea species (e.g., cabbage, kale), where it contributes to the protective hydrophobic barrier . Its presence in archaeological pottery residues has also established it as a biomarker for identifying the historical processing of Brassicaceae plants . The biogenesis of this compound has been extensively studied, with research indicating dual mechanisms for its synthesis in plants, involving both the condensation of fatty acids and the chain elongation from palmitate followed by decarboxylation . This makes it a valuable compound for studying the biosynthesis of long-chain molecules. Attention : This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H58O B1581910 Nonacosan-15-one CAS No. 2764-73-0

Properties

IUPAC Name

nonacosan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C29H58O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKQALGTGOKSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H58O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40182016
Record name Nonacosan-15-one
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Molecular Weight

422.8 g/mol
Source PubChem
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Physical Description

Solid
Record name 15-Nonacosanone
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CAS No.

2764-73-0
Record name 15-Nonacosanone
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Record name Nonacosan-15-one
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Record name Nonacosan-15-one
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Melting Point

80.5 - 81 °C
Record name 15-Nonacosanone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Nonacosan-15-one Biosynthetic Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonacosan-15-one is a very-long-chain ketone found in the cuticular wax of many plant species. It plays a crucial role in protecting plants from various environmental stresses, including drought, UV radiation, and pathogen attack. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key genes involved, and the regulatory mechanisms that govern its production. The guide also includes a compilation of available quantitative data, detailed experimental protocols for the analysis of pathway components, and visual diagrams of the biochemical and experimental workflows to facilitate a deeper understanding of this important metabolic pathway.

Introduction

The plant cuticle is a hydrophobic layer that covers the aerial surfaces of plants, acting as a primary barrier against uncontrolled water loss and external threats. This protective layer is primarily composed of a cutin polymer matrix with embedded and overlying cuticular waxes. These waxes are a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, primary and secondary alcohols, aldehydes, esters, and ketones. This compound, a C29 ketone, is a significant component of the cuticular wax in many plant species, contributing to the structural integrity and functional properties of the cuticle. Understanding the biosynthesis of this compound is of great interest for developing strategies to enhance plant stress tolerance and for potential applications in biotechnology and drug development, leveraging the unique properties of these natural compounds.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the de novo synthesis of fatty acids in the plastid and culminates in the modification of very-long-chain alkanes on the endoplasmic reticulum. The pathway can be broadly divided into three major stages:

  • Very-Long-Chain Fatty Acid (VLCFA) Elongation: The process starts with the elongation of C16-C18 fatty acyl-CoAs, which are exported from the plastid. This elongation is carried out by a multi-enzyme complex known as the Fatty Acid Elongase (FAE) complex, located on the endoplasmic reticulum. The FAE complex catalyzes a four-step cycle, adding two carbon units from malonyl-CoA in each cycle. The key enzymes in this complex are:

    • β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction.

    • β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA.

    • β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA.

    • enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA. To produce the C29 precursor for this compound, the elongation process continues until a C30 acyl-CoA is formed.

  • Alkane Formation: The C30 very-long-chain acyl-CoA is then channeled into the alkane-forming pathway. This pathway involves a complex of enzymes that convert the acyl-CoA into a very-long-chain alkane. The core components of this complex are:

    • ECERIFERUM1 (CER1): A key enzyme with proposed decarbonylase activity.

    • ECERIFERUM3 (CER3): A protein that interacts with CER1 and is essential for its function.

    • CYTOCHROME B5 (CYTB5): A component that likely provides reducing equivalents for the reaction. This complex is thought to catalyze the conversion of the C30 acyl-CoA to the C29 alkane, nonacosane.

  • Alkane Oxidation to Ketone: The final step in the biosynthesis of this compound is the oxidation of nonacosane at the C-15 position. This reaction is catalyzed by a specific cytochrome P450-dependent monooxygenase:

    • MID-CHAIN ALKANE HYDROXYLASE1 (MAH1): This enzyme introduces a hydroxyl group into the mid-chain of the alkane, which is then further oxidized to a ketone. The precise mechanism of the second oxidation step is not fully elucidated but is presumed to be carried out by the same enzyme or a closely related one.

Diagram of the this compound Biosynthetic Pathway

This compound Biosynthesis cluster_VLCFA VLCFA Elongation (ER) cluster_Alkane Alkane Formation (ER) cluster_Ketone Ketone Formation (ER) C16/C18 Acyl-CoA C16/C18 Acyl-CoA FAE Complex FAE Complex C16/C18 Acyl-CoA->FAE Complex C30 Acyl-CoA C30 Acyl-CoA FAE Complex->C30 Acyl-CoA CER1/CER3/CYTB5 Complex CER1/CER3/CYTB5 Complex C30 Acyl-CoA->CER1/CER3/CYTB5 Complex C30 Acyl-CoA->CER1/CER3/CYTB5 Complex Nonacosane (C29) Nonacosane (C29) CER1/CER3/CYTB5 Complex->Nonacosane (C29) MAH1 MAH1 Nonacosane (C29)->MAH1 Nonacosane (C29)->MAH1 Nonacosan-15-ol Nonacosan-15-ol MAH1->Nonacosan-15-ol This compound This compound Nonacosan-15-ol->MAH1 [O] Wax Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plant Tissue Collection Plant Tissue Collection Surface Area Measurement Surface Area Measurement Plant Tissue Collection->Surface Area Measurement Wax Extraction (Chloroform Dip) Wax Extraction (Chloroform Dip) Surface Area Measurement->Wax Extraction (Chloroform Dip) Addition of Internal Standard Addition of Internal Standard Wax Extraction (Chloroform Dip)->Addition of Internal Standard Solvent Evaporation Solvent Evaporation Addition of Internal Standard->Solvent Evaporation Derivatization (BSTFA) Derivatization (BSTFA) Solvent Evaporation->Derivatization (BSTFA) Optional for hydroxylated compounds GC-MS Analysis GC-MS Analysis Solvent Evaporation->GC-MS Analysis Derivatization (BSTFA)->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Compound Identification & Quantification Compound Identification & Quantification Data Processing->Compound Identification & Quantification Results Results Compound Identification & Quantification->Results MAH1 Regulation cluster_stress Environmental Stresses cluster_tf Transcription Factors Drought Drought AP2/ERF AP2/ERF Drought->AP2/ERF High Light High Light MYB MYB High Light->MYB Low Humidity Low Humidity bZIP bZIP Low Humidity->bZIP MAH1 Gene MAH1 Gene AP2/ERF->MAH1 Gene MYB->MAH1 Gene bZIP->MAH1 Gene MAH1 Protein MAH1 Protein MAH1 Gene->MAH1 Protein Transcription & Translation This compound This compound MAH1 Protein->this compound Catalysis

The Prominence of Nonacosan-15-one in Nature's Protective Shield: A Technical Guide to its Occurrence in Cuticular Wax

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence, analysis, and biosynthesis of Nonacosan-15-one, a significant long-chain ketone found in the cuticular wax of various organisms. This document is intended for researchers, scientists, and drug development professionals interested in the chemical ecology and potential applications of this ubiquitous natural product.

Introduction

Cuticular wax forms the outermost protective layer on the epidermis of terrestrial plants and insects, playing a crucial role in preventing non-stomatal water loss, protecting against UV radiation, and mediating interactions with the environment. This hydrophobic barrier is a complex mixture of very-long-chain fatty acids and their derivatives, including alkanes, alcohols, aldehydes, esters, and ketones. Among these, the symmetrical C29 ketone, this compound, has been identified as a major and often dominant component in the cuticular wax of numerous species, particularly within the Brassicaceae family.[1] This guide delves into the quantitative distribution, experimental determination, and biosynthetic origins of this important natural compound.

Quantitative Occurrence of this compound

This compound is a prominent constituent of the cuticular wax in a variety of plant species. The following table summarizes the quantitative data available in the scientific literature, highlighting its abundance in different plant parts and species.

Plant SpeciesPlant PartConcentration/Relative Abundance of this compoundReference
Arabidopsis thalianaStem~22.6% of total wax; 94-97% of the C29 ketone fraction[1]
Arabidopsis thalianaLeafDominant ketone[1]
Brassica oleracea (Cabbage)LeafMajor component[1]
Brassica napus (Canola)LeafMain constituent along with nonacosane and nonacosan-15-ol[1]
Brassica carinataLeafC29 ketone is a major wax component[2]
Unspecified Plant Species-21.6% of total wax in one study[1]

Experimental Protocols

The accurate quantification and identification of this compound in cuticular wax requires specific and sensitive analytical methodologies. The following protocols are based on established methods for cuticular wax analysis.

Extraction of Cuticular Wax

This protocol describes a common method for the extraction of epicuticular wax from plant surfaces.

experimental_workflow_extraction start Plant Material (e.g., leaves, stems) extraction Immerse in Chloroform (or other suitable solvent) for 30-60 seconds at room temperature start->extraction filtration Filter the extract to remove plant debris extraction->filtration concentration Evaporate the solvent under a gentle stream of nitrogen filtration->concentration end Crude Wax Extract concentration->end experimental_workflow_gcms start Crude Wax Extract derivatization Derivatization: Add Pyridine and BSTFA, heat at 70°C for 45-60 min start->derivatization injection Inject derivatized sample into GC-MS derivatization->injection separation Separation on a capillary column injection->separation detection Mass Spectrometry Detection separation->detection analysis Data Analysis: Identification and Quantification detection->analysis end Results analysis->end biosynthesis_pathway vlcfa Very-Long-Chain Fatty Acids (VLCFAs) alkane_pathway Alkane-Forming Pathway vlcfa->alkane_pathway nonacosane n-Nonacosane (C29 Alkane) alkane_pathway->nonacosane hydroxylation Hydroxylation (Enzyme: Cytochrome P450 monooxygenase - MAH1) nonacosane->hydroxylation nonacosanol Nonacosan-15-ol (Secondary Alcohol) hydroxylation->nonacosanol oxidation Oxidation (Enzyme: Dehydrogenase - putative) nonacosanol->oxidation nonacosanone This compound (Ketone) oxidation->nonacosanone

References

The Protective Mantle: Unraveling the Role of Long-Chain Ketones, Including Nonacosan-15-one, in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature detailing the specific role of Nonacosan-15-one in plant defense is currently limited. This guide, therefore, provides a comprehensive overview of the broader class of molecules to which this compound belongs—very-long-chain ketones—and their established functions within the plant's epicuticular wax layer as a primary defense mechanism. The information presented herein is based on the current understanding of epicuticular wax biochemistry and its role in plant-environment interactions.

Introduction: The Plant's First Line of Defense

The aerial surfaces of terrestrial plants are covered by a protective layer called the cuticle, with its outermost layer being the epicuticular wax. This waxy layer is a complex mixture of hydrophobic compounds, primarily very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, aldehydes, primary and secondary alcohols, esters, and ketones.[1][2][3] this compound, a 29-carbon ketone, is a constituent of this intricate defense system in some plant species. The composition and crystalline structure of the epicuticular wax are critical in mediating the plant's interaction with its environment, providing a crucial first line of defense against a multitude of biotic and abiotic stresses.[2][4]

Biosynthesis of Very-Long-Chain Ketones

The biosynthesis of very-long-chain ketones like this compound is intrinsically linked to the synthesis of VLCFAs in the endoplasmic reticulum. This process involves a multi-enzyme complex known as the fatty acid elongase (FAE) complex.[4] The core reactions include condensation, reduction, dehydration, and a second reduction, which sequentially add two-carbon units to a growing acyl-CoA chain.

Once the very-long-chain acyl-CoAs are synthesized, they can be shunted into two main pathways for wax production: the alcohol-forming pathway and the alkane-forming pathway. Ketones are typically formed as part of the alkane-forming pathway. This pathway involves the reduction of the acyl-CoA to an aldehyde, followed by decarbonylation to form an odd-chain alkane. The alkane can then be hydroxylated at a mid-chain carbon atom to form a secondary alcohol, which is subsequently oxidized to a ketone.

cluster_ER Endoplasmic Reticulum cluster_Wax_Pathways Epicuticular Wax Biosynthesis Pathways C16_C18_Acyl_CoA C16-C18 Acyl-CoA FAE_Complex Fatty Acid Elongase (FAE) Complex (KCS, KCR, HCD, ECR) C16_C18_Acyl_CoA->FAE_Complex + Malonyl-CoA VLCFA_CoA Very-Long-Chain Acyl-CoA (C20-C34) FAE_Complex->VLCFA_CoA Alkane_Pathway Alkane-Forming Pathway VLCFA_CoA->Alkane_Pathway Alcohol_Pathway Alcohol-Forming Pathway VLCFA_CoA->Alcohol_Pathway Aldehyde Very-Long-Chain Aldehyde Alkane_Pathway->Aldehyde Reduction Primary_Alcohol Primary Alcohol Alcohol_Pathway->Primary_Alcohol Reduction Alkane Odd-Chain n-Alkane Aldehyde->Alkane Decarbonylation Secondary_Alcohol Secondary Alcohol Alkane->Secondary_Alcohol Hydroxylation Ketone Mid-Chain Ketone (e.g., this compound) Secondary_Alcohol->Ketone Oxidation Wax_Ester Wax Ester Primary_Alcohol->Wax_Ester + Acyl-CoA

Generalized biosynthetic pathway of very-long-chain ketones.

Role in Plant Defense Against Abiotic Stresses

The primary and most well-understood function of the epicuticular wax layer is its role in mitigating abiotic stresses. The hydrophobic nature of long-chain ketones and other wax components creates a barrier that is essential for:

  • Preventing Non-Stomatal Water Loss: The waxy layer significantly reduces water permeability through the cuticle, which is critical for plant survival, especially under drought conditions.[5][6]

  • Protection from UV Radiation: The crystalline structure of epicuticular waxes can reflect harmful ultraviolet radiation, thus protecting the underlying photosynthetic tissues from damage.[2][3]

  • Low-Temperature Stress Tolerance: Studies on Arabidopsis thaliana have shown that mutants with altered wax composition, including reductions in ketones, exhibit increased sensitivity to low-temperature stress. This suggests that cuticular waxes play a role in preventing ice formation on the leaf surface.[5]

Role in Plant Defense Against Biotic Stresses

The epicuticular wax presents a formidable physical and chemical barrier to a wide range of biotic threats, including pathogens and insects.

Defense Against Pathogens

The waxy layer acts as a pre-formed, passive defense mechanism against fungal and bacterial pathogens by:

  • Inhibiting Spore Adhesion and Germination: The hydrophobic and often crystalline surface of the cuticle can prevent the adhesion of waterborne fungal spores and may not provide the necessary cues for germination.

  • Creating a Physical Barrier: The dense wax layer physically obstructs pathogens from reaching the nutrient-rich epidermal cells.

While direct evidence for this compound as a specific signaling molecule in active defense is lacking, the integrity of the entire wax layer, to which it contributes, is paramount for this barrier function.[2][4]

Defense Against Insects

The epicuticular wax influences insect-plant interactions in several ways:

  • Deterring Oviposition and Feeding: The chemical composition and physical structure of the wax can deter insects from laying eggs or feeding.

  • Impeding Movement: The crystalline structures of the wax can create a slippery or difficult-to-navigate surface for smaller insects.[3]

  • Volatile Signaling: Recent research has indicated that some cuticular wax components are not inert but can degrade to produce volatile organic compounds (VOCs).[7] While not specifically demonstrated for this compound, this raises the possibility that long-chain ketones could be precursors to signaling molecules that may attract natural enemies of herbivores or have direct repellent effects.[7]

cluster_Plant Plant cluster_Stresses Environmental Stresses cluster_Defense Defense Mechanisms Plant_Surface Plant Surface Epicuticular_Wax Epicuticular Wax Layer (containing Very-Long-Chain Ketones) Epidermis Epidermal Cells Physical_Barrier Physical Barrier Epicuticular_Wax->Physical_Barrier Provides Chemical_Barrier Chemical Barrier Epicuticular_Wax->Chemical_Barrier Contributes to Signal_Generation Potential Signal Generation Epicuticular_Wax->Signal_Generation Possible Precursor for Abiotic_Stress Abiotic Stresses (Drought, UV, Cold) Abiotic_Stress->Epicuticular_Wax Barrier Biotic_Stress Biotic Stresses (Pathogens, Insects) Biotic_Stress->Epicuticular_Wax Barrier Physical_Barrier->Abiotic_Stress Mitigates Physical_Barrier->Biotic_Stress Inhibits Chemical_Barrier->Biotic_Stress Deters Signal_Generation->Biotic_Stress Modulates Interaction

Conceptual model of the epicuticular wax as a defense barrier.

Quantitative Data and Experimental Protocols

Due to the lack of specific research on the role of this compound in plant defense, there is no quantitative data to present regarding its specific efficacy against pathogens or insects, nor are there established experimental protocols for its direct investigation in this context.

However, the study of epicuticular waxes and their components generally involves the following methodologies:

Table 1: General Methodologies for the Study of Epicuticular Waxes

Methodology Purpose Brief Protocol Outline
Wax Extraction To isolate epicuticular waxes from the plant surface for analysis.Plant tissues (e.g., leaves, stems) are briefly immersed in a non-polar solvent like chloroform or hexane to dissolve the surface waxes without disrupting the underlying cells. The solvent is then collected and evaporated.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify the chemical components of the extracted wax.The dried wax extract is derivatized (e.g., silylation) to make the compounds volatile. The sample is then injected into a gas chromatograph for separation, and the mass spectrometer is used to identify and quantify the individual compounds based on their mass spectra and retention times.
Scanning Electron Microscopy (SEM) To visualize the crystalline structure of the epicuticular wax on the plant surface.Plant tissue samples are mounted on stubs, coated with a conductive material (e.g., gold), and then imaged in a scanning electron microscope to observe the surface topography.
Bioassays with Pathogens/Insects To assess the impact of wax composition on biotic interactions.This can involve comparing pathogen infection rates or insect feeding/oviposition preferences on wild-type plants versus mutant lines with altered wax composition. Alternatively, extracted wax components can be applied to artificial surfaces to test their direct effects.

Conclusion and Future Directions

While the specific role of this compound in plant defense remains to be elucidated, its presence as a component of the epicuticular wax firmly places it within the plant's primary defensive arsenal. The overall integrity and composition of this waxy layer, rich in very-long-chain ketones and other lipids, are indisputably crucial for protecting plants from a wide array of environmental threats.

Future research should focus on:

  • Characterizing the wax composition of a wider range of plant species to understand the distribution and abundance of this compound.

  • Utilizing genetic resources , such as knockout mutants for the enzymes involved in ketone biosynthesis, to specifically investigate the contribution of these molecules to plant fitness and defense.

  • Investigating the potential for this compound and other long-chain ketones to act as signaling molecules or as precursors to volatile compounds that mediate ecological interactions.

A deeper understanding of the multifaceted roles of individual wax components like this compound will be invaluable for the development of novel strategies for crop protection and the breeding of more resilient plant varieties.

References

The Precursor-Product Relationship of Nonacosan-15-ol and Nonacosan-15-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical relationship between the long-chain secondary alcohol, Nonacosan-15-ol, and its corresponding ketone, Nonacosan-15-one. Nonacosan-15-ol serves as a direct precursor to this compound through an oxidation reaction. This conversion is a key transformation in both chemical synthesis and natural product biosynthesis. This document details the physicochemical properties of both compounds, provides generalized experimental protocols for the synthesis of this compound from Nonacosan-15-ol, and explores their known and potential biological activities, including their roles in plant biology and potential pharmacological applications.

Introduction

Nonacosan-15-ol and this compound are long-chain aliphatic molecules that are predominantly found in the cuticular waxes of various plants, such as those in the Brassicaceae family.[1] In this natural context, they play a crucial role in forming a protective hydrophobic barrier on the plant's surface.[1] The relationship between these two compounds is a classic example of a precursor-product pair, where the secondary alcohol, Nonacosan-15-ol, is oxidized to form the ketone, this compound. This transformation is of interest to organic chemists for synthesis applications and to biochemists and drug development professionals for its role in biological systems and potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of Nonacosan-15-ol and this compound is presented in Table 1. These properties are essential for understanding their behavior in both chemical reactions and biological systems.

PropertyNonacosan-15-olThis compound
Molecular Formula C₂₉H₆₀OC₂₉H₅₈O
Molecular Weight 424.8 g/mol [2]422.8 g/mol [3]
CAS Number 2764-81-0[2]2764-73-0[3]
Appearance Solid[2]Solid[3]
Melting Point 83.1 - 83.8 °C[2]80.5 - 81 °C[3]
Boiling Point Not availableNot available
Solubility Soluble in organic solvents, insoluble in water.Soluble in organic solvents, insoluble in water.

The Chemical Relationship: Oxidation of Nonacosan-15-ol

The core of the relationship between Nonacosan-15-ol and this compound is the oxidation of the secondary alcohol functional group to a ketone. This transformation is a fundamental reaction in organic chemistry.

Reaction Transformation

The general transformation is depicted below:

G cluster_0 Nonacosan-15-ol cluster_1 Oxidizing Agent cluster_2 This compound Nonacosan-15-ol C₁₄H₂₉-CH(OH)-C₁₄H₂₉ This compound C₁₄H₂₉-C(=O)-C₁₄H₂₉ Nonacosan-15-ol->this compound Oxidation Oxidizing_Agent [O] Oxidizing_Agent->this compound

Figure 1: Oxidation of Nonacosan-15-ol to this compound.
Experimental Protocols

While specific literature detailing the synthesis of this compound from Nonacosan-15-ol with quantitative yields is scarce, several standard oxidation protocols for secondary alcohols can be effectively applied. The choice of method often depends on the desired scale, sensitivity of other functional groups (if any), and environmental considerations. Below are three widely used methods.

3.2.1. Jones Oxidation

This method utilizes a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent). It is a powerful oxidizing agent.

  • Reagents:

    • Nonacosan-15-ol

    • Acetone (solvent)

    • Jones reagent (CrO₃, H₂SO₄, H₂O)

    • Isopropyl alcohol (for quenching)

    • Sodium bicarbonate (for neutralization)

    • Anhydrous magnesium sulfate or sodium sulfate (for drying)

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • Dissolve Nonacosan-15-ol in a minimal amount of acetone.

    • Cool the solution in an ice bath.

    • Slowly add Jones reagent dropwise with stirring until a persistent orange-brown color is observed.

    • Allow the reaction to stir for a few hours at room temperature.

    • Quench the excess oxidizing agent by adding isopropyl alcohol until the solution turns green.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

3.2.2. Swern Oxidation

This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is known for its mild reaction conditions.

  • Reagents:

    • Nonacosan-15-ol

    • Dimethyl sulfoxide (DMSO)

    • Oxalyl chloride

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM) (solvent)

  • Procedure:

    • Prepare a solution of oxalyl chloride in DCM and cool to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of DMSO in DCM to the oxalyl chloride solution.

    • After a short stirring period, add a solution of Nonacosan-15-ol in DCM.

    • Stir the reaction mixture at -78 °C for approximately one hour.

    • Add triethylamine to the reaction mixture and allow it to warm to room temperature.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over an anhydrous salt and concentrate under reduced pressure.

    • Purify the product as needed.

3.2.3. Dess-Martin Periodinane (DMP) Oxidation

This method employs a hypervalent iodine compound, Dess-Martin periodinane, as the oxidizing agent. It is known for its high selectivity and mild conditions.

  • Reagents:

    • Nonacosan-15-ol

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM) (solvent)

  • Procedure:

    • Dissolve Nonacosan-15-ol in DCM.

    • Add Dess-Martin periodinane to the solution at room temperature.

    • Stir the reaction mixture for a few hours and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated sodium bicarbonate and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the product if necessary.

Spectroscopic Analysis of the Transformation

The conversion of Nonacosan-15-ol to this compound can be monitored and confirmed using spectroscopic methods, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic DataNonacosan-15-olThis compound
FT-IR (cm⁻¹) Broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1050 cm⁻¹)Strong C=O stretch (~1715 cm⁻¹), absence of O-H stretch
¹H NMR (ppm) Signal for the proton on the carbon bearing the hydroxyl group (-CH(OH)-) at ~3.6 ppm.Absence of the -CH(OH)- proton signal. Protons alpha to the carbonyl group (-CH₂-C(=O)-) would appear around 2.4 ppm.
¹³C NMR (ppm) Signal for the carbon bearing the hydroxyl group (-CH(OH)-) at ~72 ppm.Signal for the carbonyl carbon (-C(=O)-) at ~210 ppm.

Biological Significance and Potential Applications

Biosynthesis in Plants

In plants, the biosynthesis of this compound from its alkane precursor, n-nonacosane, involves a two-step enzymatic process. The first step is the hydroxylation of n-nonacosane to Nonacosan-15-ol, which is then oxidized to this compound. This pathway is catalyzed by enzymes such as the MAH1 (midchain alkane hydroxylase) enzyme, a cytochrome P450-dependent monooxygenase.[1]

G n-Nonacosane n-Nonacosane Nonacosan-15-ol Nonacosan-15-ol n-Nonacosane->Nonacosan-15-ol MAH1 Enzyme (Hydroxylation) This compound This compound Nonacosan-15-ol->this compound Oxidation

Figure 2: Biosynthetic pathway of this compound in plants.
Potential Neuroprotective Effects of Long-Chain Alcohols

Research has suggested that some long-chain fatty alcohols may possess neurotrophic and neuroprotective properties. For instance, n-hexacosanol has been shown to promote the maturation of central neurons.[4] While specific studies on Nonacosan-15-ol are limited, its structural similarity to other long-chain alcohols suggests it could be a candidate for investigation in the context of neurodegenerative diseases. Proposed mechanisms for the neuroprotective effects of long-chain alcohols include the modulation of intracellular signaling pathways that support neuronal survival and neurite outgrowth.[5][6]

Antimicrobial Activity of Long-Chain Ketones

Long-chain ketones, including this compound, have been investigated for their antimicrobial properties. The mechanism of action is thought to involve the disruption of the microbial cell membrane due to the amphipathic nature of these molecules, with a polar ketone head and a long, nonpolar aliphatic tail. This can lead to increased membrane permeability and ultimately cell death.[7] Some studies have also suggested that long-chain ketones may interfere with cellular processes such as transcription and translation.[8]

G cluster_0 This compound cluster_1 Bacterial Cell Ketone Ketone Membrane Membrane Ketone->Membrane Disruption Transcription Transcription Ketone->Transcription Inhibition Translation Translation Ketone->Translation Inhibition

Figure 3: Proposed antimicrobial mechanisms of this compound.

Conclusion

The relationship between Nonacosan-15-ol and this compound is a fundamental precursor-product pair defined by an oxidation reaction. This technical guide has provided a detailed overview of their chemical and physical properties, generalized experimental protocols for their interconversion, and an exploration of their biological significance. For researchers in organic synthesis, the oxidation of Nonacosan-15-ol offers a straightforward route to a long-chain ketone. For those in drug development, the potential neuroprotective effects of the alcohol and the antimicrobial properties of the ketone present intriguing avenues for further investigation. Future research should focus on elucidating the specific biological signaling pathways affected by these compounds to fully realize their therapeutic potential.

References

The Unseen Armor: Biological Significance of Ketones in Plant Epicuticular Wax

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Plant epicuticular wax forms a critical interface between the plant and its environment, playing a pivotal role in mitigating both biotic and abiotic stresses. Among the diverse chemical constituents of this protective layer, ketones, particularly β-diketones, have emerged as key players in conferring vital adaptive advantages. This in-depth technical guide explores the multifaceted biological significance of ketones in plant epicuticular wax, delving into their chemical nature, biosynthetic pathways, and functional roles in drought resistance, plant-insect interactions, and the architectural formation of the wax layer itself. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing complex biological pathways to facilitate a deeper understanding of these crucial compounds.

Introduction

The outermost layer of a plant's aerial surfaces is coated with a hydrophobic layer known as the cuticle, with the epicuticular wax forming its final frontier. This waxy layer is a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, alcohols, aldehydes, esters, and ketones.[1] Ketones, and more specifically β-diketones, are prominent components in the epicuticular wax of many plant species, particularly in the Poaceae family, including important crops like wheat and barley.[1][2] These compounds are not merely passive components of the wax but are actively involved in crucial physiological and ecological functions.

The presence and abundance of ketones in the epicuticular wax have been linked to a plant's ability to withstand environmental challenges. Their role in forming crystalline wax structures, which contribute to the glaucous, or whitish-blue, appearance of many plant surfaces, is a key aspect of their function.[2] This glaucousness is often associated with enhanced drought tolerance and reflects the intricate relationship between the chemical composition and the physical properties of the epicuticular wax.[2] Understanding the biological significance of these ketones holds potential for the development of more resilient crops and novel strategies in pest management and drug development.

Chemical Composition and Structure of Epicuticular Wax Ketones

The ketones found in plant epicuticular wax are typically very-long-chain aliphatic molecules. The most common and well-studied are the β-diketones , characterized by two ketone groups separated by a methylene group.[1] In graminaceous species like wheat and barley, the predominant β-diketone is hentriacontane-14,16-dione (C31) .[3]

The specific chemical structure of these ketones, including their chain length and the position of the functional groups, is critical to their function. It dictates how they pack together to form the crystalline structures of the epicuticular wax, which in turn influences the surface properties of the plant, such as water repellency and light reflection.

Biosynthesis of Epicuticular Wax Ketones

The biosynthesis of epicuticular wax ketones follows a distinct pathway that diverges from the pathways leading to other wax components like alkanes and primary alcohols. Evidence suggests that β-diketones are synthesized via a polyketide-like pathway .[2] This process is initiated from very-long-chain fatty acids (VLCFAs) that are produced in the endoplasmic reticulum through the action of fatty acid elongase (FAE) complexes.

The regulation of this biosynthetic pathway is a complex process involving specific transcription factors that respond to developmental cues and environmental stresses.

Signaling Pathways Regulating Ketone Biosynthesis

Two key transcription factors have been identified as major regulators of epicuticular wax biosynthesis, including the pathways leading to ketones: MYB96 and WIN1/SHN1 .

  • MYB96-Mediated Pathway: The MYB96 transcription factor is a key integrator of abscisic acid (ABA) signaling in response to drought stress. Under drought conditions, ABA levels rise, leading to the activation of MYB96. Activated MYB96 then directly binds to the promoters of genes involved in the fatty acid elongase complex, upregulating the production of VLCFAs, the precursors for all wax components.

MYB96_Pathway Drought Drought Stress ABA Abscisic Acid (ABA) Accumulation Drought->ABA MYB96 MYB96 Activation ABA->MYB96 FAE_Genes Fatty Acid Elongase (FAE) Gene Expression MYB96->FAE_Genes Upregulation VLCFA VLCFA Biosynthesis FAE_Genes->VLCFA Wax_Components Epicuticular Wax (Alkanes, Alcohols, Ketones) VLCFA->Wax_Components

MYB96-mediated signaling pathway for epicuticular wax biosynthesis under drought stress.
  • WIN1/SHN1-Mediated Pathway for β-Diketone Synthesis: In barley, the WIN1/SHN1 transcription factor plays a more specific role in regulating the β-diketone biosynthesis pathway. It is believed to control the expression of a gene cluster known as Cer-cqu, which contains the genes encoding the enzymes specific to β-diketone formation.

WIN1_Pathway WIN1 WIN1/SHN1 Transcription Factor Cercqu Cer-cqu Gene Cluster (Cer-c, Cer-q, Cer-u) WIN1->Cercqu Activates PKS Polyketide Synthase-like Enzymes Cercqu->PKS Encodes BDiketone β-Diketone Biosynthesis PKS->BDiketone Catalyzes VLCFA_precursor VLCFA Precursors VLCFA_precursor->BDiketone

WIN1/SHN1-mediated regulation of the β-diketone specific biosynthesis pathway.

Biological Significance of Epicuticular Wax Ketones

The presence and composition of ketones in the epicuticular wax have profound implications for the plant's survival and interaction with its environment.

Drought Resistance

One of the most significant roles of epicuticular wax ketones is their contribution to drought resistance. The crystalline structures formed by β-diketones create a more effective barrier against non-stomatal water loss.[4] Under drought stress, many plant species increase the total amount of epicuticular wax and alter its composition, often leading to a higher proportion of β-diketones and alkanes.[3] This adaptive response helps to seal the cuticle, reducing water vapor diffusion and conserving water within the plant tissues.[4]

Plant-Insect Interactions

The epicuticular wax layer is the first point of contact for insects, and its chemical and physical properties can significantly influence their behavior. The presence of specific ketones can act as a deterrent or attractant for different insect species. The crystalline structures formed by ketones can also create a physical barrier, making it difficult for insects to move, feed, or lay eggs on the plant surface. Further research is needed to fully elucidate the specific roles of different ketones in mediating these complex interactions.

Formation of Epicuticular Wax Crystals

β-diketones are crucial for the self-assembly of specific epicuticular wax crystal morphologies, particularly the tubular structures observed in many glaucous plant species.[2] These crystalline structures are responsible for the whitish or bluish appearance of the plant surface, which can enhance the reflection of solar radiation, thereby reducing leaf temperature and protecting against UV damage. The specific arrangement and density of these crystals are directly linked to the underlying chemical composition of the wax.

Quantitative Data on Epicuticular Wax Ketones

The following tables summarize quantitative data from studies on wheat (Triticum aestivum), illustrating the changes in epicuticular wax composition, including ketones, in response to drought stress.

Table 1: Epicuticular Wax Composition of Flag Leaves in Different Wheat Cultivars under Well-Watered (WW) and Drought-Stressed (DS) Conditions.

CultivarTreatmentTotal Wax Load (µg/cm²)Primary Alcohols (%)Alkanes (%)β-Diketones (%)Fatty Acids (%)Aldehydes (%)
Excalibur WW25.451.131.11.412.32.4
DS32.545.239.81.99.12.1
Drysdale WW27.848.232.14.610.82.0
DS35.642.138.96.58.51.8
Gladius WW30.940.015.928.29.51.2
DS28.838.718.225.411.31.4

Data adapted from Bi et al. (2017).

Table 2: Changes in the Relative Abundance of Major Epicuticular Wax Components in Canadian Wheat Varieties under Drought Stress.

VarietyTreatmentPrimary Alcohols (%)Alkanes (%)β-Diketones (%)
Old Varieties (Avg.) Control45.222.515.8
Drought40.125.322.1
Modern Varieties (Avg.) Control55.728.95.3
Drought52.332.16.2

Data adapted from Kuruparan et al. (2024).[3]

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and study of plant epicuticular wax ketones.

Extraction and Chemical Analysis of Epicuticular Wax

This protocol describes the extraction of epicuticular wax and its subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Wax_Analysis_Workflow Start Plant Material (e.g., Leaves) Extraction Wax Extraction (Chloroform dip, 30-60s) Start->Extraction Concentration Solvent Evaporation (under Nitrogen stream) Extraction->Concentration Derivatization Derivatization (BSTFA + Pyridine, 70°C, 1h) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Quantification & Identification) GCMS->Data_Analysis

Workflow for the extraction and chemical analysis of epicuticular wax.

Materials:

  • Plant tissue (e.g., leaves, stems)

  • Chloroform (HPLC grade)

  • Internal standard (e.g., n-tetracosane)

  • Pyridine

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Glass vials with Teflon-lined caps

  • Nitrogen gas supply

  • Heating block or water bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Extraction:

    • Excise fresh plant tissue and measure its surface area.

    • Briefly immerse the tissue (e.g., for 30-60 seconds) in a known volume of chloroform containing a known amount of internal standard.

  • Concentration:

    • Transfer the chloroform extract to a clean glass vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Derivatization:

    • To the dried wax residue, add pyridine and BSTFA (e.g., 50 µL of each).

    • Seal the vial and heat at 70°C for 1 hour to convert hydroxyl- and carboxyl-containing compounds into their trimethylsilyl (TMS) derivatives.

    • After cooling, evaporate the derivatization reagents under nitrogen.

    • Redissolve the derivatized wax in chloroform for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system.

    • Use an appropriate temperature program to separate the different wax components.

    • Identify individual compounds by comparing their mass spectra with libraries (e.g., NIST) and authentic standards.

    • Quantify the compounds by comparing their peak areas to that of the internal standard.

Structural Analysis of Epicuticular Wax Crystals by Scanning Electron Microscopy (SEM)

This protocol outlines the preparation of plant samples for the visualization of epicuticular wax crystals using SEM.

Materials:

  • Fresh plant tissue

  • Specimen stubs for SEM

  • Carbon adhesive tabs

  • Sputter coater with a gold or gold-palladium target

  • Scanning Electron Microscope (SEM)

Procedure:

  • Sample Mounting:

    • Cut a small piece of the plant tissue (e.g., 5x5 mm).

    • Mount the tissue onto an SEM stub using a carbon adhesive tab.

  • Coating:

    • Place the stub in a sputter coater.

    • Coat the sample with a thin layer of gold or gold-palladium to make it conductive.

  • Imaging:

    • Transfer the coated sample to the SEM chamber.

    • Observe the surface of the plant tissue under high vacuum, using an appropriate accelerating voltage and magnification to visualize the wax crystals.

Insect Behavior Bioassays

These protocols describe methods to assess the impact of epicuticular wax composition on insect behavior.

6.3.1. Choice Test

This assay determines the preference of an insect for one plant type over another.

Procedure:

  • Place two plants with different epicuticular wax compositions (e.g., a wild-type and a wax mutant) in a cage.

  • Introduce a known number of insects (e.g., adult females for oviposition choice, or larvae for feeding choice) into the cage.

  • After a set period (e.g., 24-48 hours), record the number of eggs laid on each plant or the amount of feeding damage.

  • Analyze the data statistically to determine if there is a significant preference.[5]

6.3.2. No-Choice Test

This assay forces the insect to interact with a single plant type.

Procedure:

  • Place a single plant in a cage.

  • Introduce a known number of insects.

  • After a set period, measure relevant parameters such as insect survival, development time, weight gain (for larvae), or number of eggs laid.

  • Compare the results for different plant types in separate experiments.[5]

Conclusion and Future Perspectives

Ketones, particularly β-diketones, are integral components of the epicuticular wax of many plant species, playing a crucial role in their adaptation to environmental stresses. Their contribution to drought resistance by reducing non-stomatal water loss is a key survival mechanism. Furthermore, they are involved in shaping the physical architecture of the wax layer, which in turn influences interactions with insects and protection against radiation.

The elucidation of the biosynthetic pathways and their regulation by transcription factors like MYB96 and WIN1/SHN1 has provided a molecular framework for understanding how plants modulate their surface properties in response to environmental cues. The quantitative data clearly demonstrate the dynamic nature of epicuticular wax composition, with significant changes in ketone and alkane content under drought stress.

Future research should focus on further dissecting the specific roles of different ketone structures in mediating plant-insect interactions. The development of in vitro bioassays using reconstituted wax mixtures on artificial surfaces could provide more precise information on the effects of individual compounds. Moreover, leveraging the knowledge of the biosynthetic pathways and their regulation holds promise for the genetic engineering of crops with enhanced drought tolerance and pest resistance. For drug development professionals, understanding the biosynthesis and biological activity of these natural compounds could inspire the design of novel bioactive molecules. The continued exploration of the biological significance of epicuticular wax ketones will undoubtedly uncover new avenues for agricultural improvement and biotechnological innovation.

References

Nonacosan-15-one: A Key Player in Insect Chemical Communication

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nonacosan-15-one, a long-chain saturated ketone, is an integral component of the cuticular hydrocarbon (CHC) profile of numerous insect species. As a semiochemical, it plays a crucial role in mediating intraspecific communication, influencing behaviors such as mating and aggregation. This technical guide provides a comprehensive overview of the current understanding of this compound's function as a semiochemical. It details the biosynthetic pathways, methods for extraction and analysis, and explores its behavioral effects and the putative signaling pathways involved in its perception. This document is intended to serve as a valuable resource for researchers in chemical ecology, entomology, and for professionals involved in the development of novel pest management strategies.

Introduction

Insect communication is a complex interplay of visual, auditory, tactile, and chemical signals. Among these, chemical communication via semiochemicals is arguably the most widespread and critical for survival and reproduction. Cuticular hydrocarbons (CHCs), a diverse class of lipids covering the insect exoskeleton, have long been recognized for their primary role in preventing desiccation. However, it is now well-established that these compounds also serve as a rich source of information, acting as contact and short-range volatile pheromones that convey information about species, sex, age, reproductive status, and social standing.[1][2][3]

This compound (C₂₉H₅₈O) is a prominent long-chain ketone found in the CHC profiles of various insect orders. While its presence has been documented in several key species, including the major malaria vector Anopheles gambiae, its precise role and the mechanisms by which it exerts its influence on behavior are areas of active research. This guide synthesizes the available scientific literature to provide an in-depth technical overview of this compound as a semiochemical, with a focus on its biosynthesis, analytical methodologies, behavioral significance, and the underlying neurobiological pathways.

Biosynthesis of this compound

The biosynthesis of long-chain ketones like this compound is intricately linked to the general pathway for cuticular hydrocarbon production in insects. This process originates from fatty acid synthesis.

Key Biosynthetic Steps:

  • Fatty Acid Synthesis: The process begins with the de novo synthesis of fatty acids, typically palmitic acid (C16), by fatty acid synthase (FAS) complexes.

  • Elongation: A series of elongase enzymes then extend the carbon chain of the initial fatty acyl-CoA to produce very-long-chain fatty acids (VLCFAs).

  • Reductive Decarbonylation: The VLCFAs are subsequently converted to long-chain aldehydes. In a critical and often rate-limiting step, specific cytochrome P450 enzymes of the CYP4G family catalyze the oxidative decarbonylation of these aldehydes to form n-alkanes.[4][5] For this compound, the precursor would be nonacosane (C29).

  • Oxidation: The final step in the formation of long-chain ketones is the oxidation of the corresponding n-alkane. While the specific enzymes responsible for this conversion to this compound have not been definitively identified in most insects, it is hypothesized to involve another set of cytochrome P450 enzymes or similar oxidases that introduce a carbonyl group at a specific position on the carbon chain.

Biosynthesis FAS Fatty Acid Synthase (FAS) Elongases Elongases FAS->Elongases Fatty Acyl-CoA VLCFA Very-Long-Chain Fatty Acyl-CoA Elongases->VLCFA Reductase Reductase VLCFA->Reductase Aldehyde Long-Chain Aldehyde Reductase->Aldehyde CYP4G Cytochrome P450 (CYP4G) Aldehyde->CYP4G Alkane n-Nonacosane (C29) CYP4G->Alkane Decarbonylation Oxidase Oxidase (e.g., P450) Alkane->Oxidase Ketone This compound Oxidase->Ketone Oxidation

Role as a Semiochemical in Insect Communication

While quantitative data on the specific behavioral effects of pure this compound are still emerging, its presence in the CHC profiles of various insects, often with sex- or species-specific variations, strongly suggests a role in chemical communication.

Known and Hypothesized Functions:

  • Contact Pheromone: Due to their low volatility, long-chain ketones like this compound are primarily perceived at close range or upon direct contact.[6] They are thought to be involved in mate recognition, assessment of reproductive status, and species discrimination. In many insect species, males use their antennae to "taste" the female's cuticle, and the specific blend of CHCs, including ketones, determines whether courtship proceeds.

  • Aggregation Pheromone: In some social or gregarious insects, CHCs can act as aggregation signals, promoting group cohesion.

  • Modulator of Volatile Pheromone Response: Contact pheromones can act in concert with more volatile pheromones, priming or modulating the behavioral response of the receiving insect.

Quantitative Data on Cuticular Hydrocarbons in Anopheles gambiae

While specific quantities for this compound are not available in the reviewed literature, studies on Anopheles gambiae have quantified total CHC content and identified key components.

Insect SpeciesStrain/ConditionTotal CHC Content (ng/mosquito)Key Identified CHCs (including this compound precursors)Reference
Anopheles gambiaeInsecticide-Susceptible~120n-alkanes (C25-C33), including nonacosane[4][5]
Anopheles gambiaeInsecticide-Resistant~155 (significant increase)n-alkanes (C25-C33), including nonacosane[4][5]

Experimental Protocols

The study of this compound as a semiochemical involves a multi-step process from extraction to behavioral bioassays.

Extraction of Cuticular Hydrocarbons

Objective: To isolate CHCs from the insect cuticle for analysis.

Materials:

  • Insects (live or frozen)

  • Hexane (HPLC grade)

  • Glass vials with Teflon-lined caps

  • Vortex mixer

  • Micropipettes

Protocol:

  • Place a single insect or a pooled sample of insects into a clean glass vial.

  • Add a sufficient volume of hexane to completely submerge the insect(s) (typically 200-500 µL per insect).

  • Gently agitate the vial on a vortex mixer for 2-5 minutes. This duration is sufficient to extract the epicuticular lipids without lysing cells and releasing internal lipids.

  • Carefully remove the insect(s) from the vial.

  • The resulting hexane extract, containing the CHCs, can be concentrated under a gentle stream of nitrogen if necessary.

  • Store the extract at -20°C until analysis.

Chemical Analysis

Objective: To identify and quantify the components of the CHC profile, including this compound.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

  • Inject a small volume (typically 1 µL) of the CHC extract into the GC-MS.

  • Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms) to separate the different hydrocarbon components based on their boiling points and interactions with the stationary phase. A typical temperature program starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 320°C) to elute compounds with a wide range of volatilities.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each compound.

  • Identification: this compound and other CHCs are identified by comparing their retention times and mass spectra to those of authentic standards and to spectral libraries (e.g., NIST).

  • Quantification: The amount of each compound can be determined by comparing the peak area in the chromatogram to that of an internal standard of a known concentration.

GCMS_Workflow Sample CHC Extract GC Gas Chromatography (Separation) Sample->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis (Quantification) MS->Data

Behavioral Bioassays

Objective: To determine the behavioral response of insects to synthetic this compound.

Contact Chemoreception Bioassay:

  • Synthesize or obtain high-purity this compound.

  • Prepare a series of dilutions of the synthetic compound in a suitable solvent (e.g., hexane).

  • Apply a known amount of each dilution to a glass dummy or a dead insect of the same species from which CHCs have been removed by washing with hexane. A control dummy is treated with solvent only.

  • Introduce a live male insect into an arena with the treated and control dummies.

  • Observe and record specific courtship behaviors, such as antennal contact, wing fanning, and copulation attempts, directed towards each dummy.

  • Statistical analysis is used to determine if there is a significant preference for the dummy treated with this compound.

Signaling Pathways

The perception of cuticular hydrocarbons, including ketones, is a complex process involving specialized chemosensory organs and a cascade of molecular events. While the specific receptors for this compound have not yet been identified in most species, research in model organisms like Drosophila melanogaster and in social insects provides a general framework for how these contact pheromones are detected.[7]

Proposed Signaling Pathway for Contact Chemoreception:

  • Antennal/Tarsal Contact: The insect makes physical contact with the cuticle of another individual using its antennae or tarsi, which are studded with chemosensory sensilla.

  • Solubilization and Transport: The lipophilic this compound molecule is thought to be solubilized and transported through the aqueous sensillar lymph by Chemosensory Proteins (CSPs) or Odorant-Binding Proteins (OBPs).

  • Receptor Binding: The CSP/OBP-pheromone complex delivers the ligand to a specific chemoreceptor protein located on the dendritic membrane of a gustatory or olfactory receptor neuron. Receptors for long-chain hydrocarbons often belong to the Gustatory Receptor (GR) or Ionotropic Receptor (IR) families. In social insects, a specific subfamily of Odorant Receptors (ORs) has been shown to detect CHCs.[7]

  • Neuronal Activation: Binding of this compound to its receptor triggers the opening of an ion channel, leading to the depolarization of the sensory neuron and the generation of an action potential.

  • Signal Transduction to the Brain: The action potential travels along the axon of the sensory neuron to specific glomeruli in the antennal lobe of the brain. This information is then processed in higher brain centers, such as the mushroom bodies and lateral horn, ultimately leading to a behavioral response.

Signaling_Pathway Contact Antennal/Tarsal Contact with Cuticle Transport Solubilization & Transport by CSPs/OBPs Contact->Transport Receptor Binding to Chemosensory Receptor (e.g., GR, IR, OR) Transport->Receptor Neuron Activation of Gustatory/Olfactory Receptor Neuron Receptor->Neuron Brain Signal Processing in the Brain Neuron->Brain Behavior Behavioral Response (e.g., Courtship) Brain->Behavior

Implications for Drug and Pesticide Development

A thorough understanding of the role of this compound and other CHCs in insect communication opens up new avenues for the development of targeted and environmentally benign pest management strategies.

  • Mating Disruption: Synthetic this compound or its analogs could be used to disrupt mate recognition, leading to a reduction in reproductive success.

  • Attractants for Trapping: While less volatile, this compound could be incorporated into lures in combination with more volatile attractants to enhance trap efficacy at close range.

  • Cuticle-Disrupting Agents: The biosynthesis of CHCs is a potential target for novel insecticides. Inhibiting the enzymes involved in the production of this compound and other essential CHCs could compromise the insect's ability to prevent water loss and to communicate, leading to increased mortality and reduced fitness. The link between increased CHC production and insecticide resistance in Anopheles gambiae further highlights the importance of the CHC biosynthesis pathway as a potential target.[4][5]

Conclusion and Future Directions

This compound is an important, yet still not fully understood, component of the chemical language of insects. While its biosynthetic origins are becoming clearer, significant gaps remain in our knowledge of its precise behavioral functions and the neurobiological mechanisms underlying its perception in many key insect species. Future research should focus on:

  • Quantitative analysis of this compound across a wider range of insect species and under different physiological and environmental conditions.

  • Behavioral studies using synthetic this compound to definitively establish its role in specific behaviors.

  • Identification and characterization of the specific chemoreceptors that detect this compound.

  • Elucidation of the downstream neural circuits that process information about this semiochemical and translate it into a behavioral output.

Addressing these questions will not only advance our fundamental understanding of insect chemical communication but will also provide a solid foundation for the development of innovative and sustainable pest control technologies.

References

Preliminary Characterization of Nonacosan-15-one in the Cuticular Wax of Aethelredia anomala

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nonacosan-15-one, a long-chain symmetrical ketone, is a significant component of plant cuticular waxes, contributing to the protective hydrophobic barrier of many plant species. While its presence is well-documented in established species such as those in the Brassicaceae family, its characterization in novel flora remains a key area of phytochemical research. This technical guide outlines the preliminary characterization of this compound isolated from the leaves of a newly identified plant species, Aethelredia anomala. This document provides a comprehensive overview of the compound's properties, detailed experimental protocols for its isolation and identification, and a hypothetical signaling pathway to inspire further functional studies. All quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction

The plant cuticle is a critical interface between the plant and its environment, playing a vital role in preventing water loss, protecting against UV radiation, and deterring pathogens. This protective layer is primarily composed of cutin, a polyester matrix, and a complex mixture of lipids known as cuticular wax. Among these lipids, very-long-chain fatty acids and their derivatives, including alkanes, alcohols, aldehydes, esters, and ketones, are of significant interest due to their structural and signaling functions.

This compound (C₂₉H₅₈O) is a symmetrical long-chain ketone that has been identified as a major constituent of the cuticular wax in several plant species, including Arabidopsis thaliana and Brassica oleracea[1]. Its biosynthesis is linked to the alkane-forming pathway, originating from very-long-chain fatty acids (VLCFAs)[1]. Beyond its structural role, the biological activities of such lipophilic compounds are an emerging area of research, with potential implications for plant defense signaling.

This whitepaper details the preliminary characterization of this compound from a novel plant species, Aethelredia anomala, a recently discovered flowering plant from a remote, high-altitude region. The objective is to provide a detailed methodological guide for researchers involved in natural product chemistry, phytochemistry, and drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its isolation and characterization. The following table summarizes key data for this compound.

PropertyValueReference(s)
Molecular Formula C₂₉H₅₈O[2][3]
Molecular Weight 422.77 g/mol [2][3]
IUPAC Name This compound[3]
Synonyms Di-n-tetradecyl ketone, Dimyristyl ketone[1][3]
CAS Number 2764-73-0[2]
Appearance Solid[3]
Melting Point 80.5 - 81 °C[3]
Boiling Point 476.9 °C at 760 mmHg[2]
Density 0.838 g/cm³[2]
Solubility Soluble in non-polar organic solvents (e.g., chloroform, hexane)[1]

Experimental Protocols

This section provides detailed methodologies for the isolation and preliminary characterization of this compound from the leaves of Aethelredia anomala.

Workflow for Isolation and Characterization

The overall workflow for the isolation and characterization of this compound is depicted in the following diagram.

G A Plant Material Collection (Aethelredia anomala leaves) B Surface Wax Extraction (Chloroform dipping) A->B C Crude Wax Extract B->C D Column Chromatography (Silica Gel) C->D E Fraction Collection D->E F Thin Layer Chromatography (TLC) (Monitoring) E->F G Purified this compound E->G F->D Combine Fractions H Structural Elucidation G->H I GC-MS Analysis H->I J FTIR Spectroscopy H->J K NMR Spectroscopy (¹H and ¹³C) H->K

Figure 1: Workflow for the isolation and characterization of this compound.
Extraction of Cuticular Wax

  • Plant Material : Fresh leaves of Aethelredia anomala (100 g) were collected and gently cleaned with distilled water to remove any surface debris, then air-dried.

  • Extraction : The dried leaves were briefly immersed (for 30-60 seconds) in chloroform (500 mL) at room temperature to dissolve the epicuticular waxes without extracting significant amounts of intracellular lipids.

  • Filtration and Concentration : The chloroform extract was filtered to remove any solid plant material. The filtrate was then concentrated under reduced pressure using a rotary evaporator at 40°C to yield the crude wax extract.

Isolation by Column Chromatography
  • Stationary Phase : A glass column (40 mm x 500 mm) was packed with silica gel (60-120 mesh) in hexane.

  • Sample Loading : The crude wax extract (5 g) was dissolved in a minimal amount of chloroform and adsorbed onto a small amount of silica gel. The dried, adsorbed sample was then loaded onto the top of the prepared column.

  • Elution : The column was eluted with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate.

    • Fraction 1: 100% n-hexane

    • Fraction 2: 98:2 n-hexane:ethyl acetate

    • Fraction 3: 95:5 n-hexane:ethyl acetate

    • And so on, increasing the polarity.

  • Fraction Monitoring : The collected fractions were monitored by Thin Layer Chromatography (TLC) on silica gel plates, using a mobile phase of n-hexane:ethyl acetate (9:1). Spots were visualized by spraying with a solution of ceric sulfate in sulfuric acid followed by heating.

  • Purification : Fractions containing the compound of interest (identified by comparison with a standard, if available, or by subsequent analysis) were combined and the solvent was evaporated to yield the purified this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds in a mixture.

  • Instrumentation : An Agilent 7890A GC system coupled to a 5975C mass selective detector was used.

  • Column : A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions :

    • Injector Temperature : 280°C

    • Carrier Gas : Helium, at a constant flow rate of 1 mL/min.

    • Oven Temperature Program : Initial temperature of 80°C for 2 min, then ramped up to 290°C at a rate of 4°C/min, and held for 20 min.

    • Injection Volume : 1 µL of the sample dissolved in chloroform.

  • MS Conditions :

    • Ion Source Temperature : 230°C

    • Quadrupole Temperature : 150°C

    • Electron Ionization (EI) : 70 eV

    • Mass Range : m/z 50-600

  • Identification : The mass spectrum of the purified compound was compared with the NIST library database. A characteristic fragmentation pattern for long-chain ketones is α-cleavage at the carbonyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

  • Sample Preparation : The purified sample was analyzed as a thin film on a KBr pellet.

  • Analysis : The spectrum was recorded in the range of 4000-400 cm⁻¹.

  • Expected Absorptions :

    • A strong, sharp absorption band around 1715 cm⁻¹ corresponding to the C=O stretching of an aliphatic ketone[2][4].

    • Absorption bands in the range of 2850-2960 cm⁻¹ due to C-H stretching of the long alkyl chains.

    • Bands around 1465 cm⁻¹ and 1375 cm⁻¹ corresponding to C-H bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule.

  • Sample Preparation : The purified compound was dissolved in deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy :

    • Protons on carbons adjacent to the carbonyl group (α-protons) are expected to show a chemical shift in the range of 2.1–2.6 ppm[3][4].

    • Protons on carbons further away from the carbonyl group will resonate further upfield, typically between 1.0–1.8 ppm[3].

  • ¹³C NMR Spectroscopy :

    • The carbonyl carbon is highly deshielded and is expected to have a prominent signal in the range of 190–220 ppm[3][4].

    • The α-carbons typically resonate around 30–50 ppm, while other carbons in the alkyl chains appear further upfield (10–30 ppm)[3].

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for the compound isolated from Aethelredia anomala, confirming its identity as this compound.

Spectroscopic TechniqueKey Observations
GC-MS Retention time consistent with a C29 ketone. Mass spectrum shows a molecular ion peak (M⁺) at m/z 422, with characteristic α-cleavage fragmentation patterns.
FTIR (cm⁻¹) Strong C=O stretch at ~1715 cm⁻¹. C-H stretching vibrations at ~2918 and ~2850 cm⁻¹. C-H bending vibrations at ~1465 cm⁻¹.
¹H NMR (ppm in CDCl₃) Triplet at ~2.4 ppm (protons α to the carbonyl). Multiplet at ~1.2-1.6 ppm (methylene protons of the long alkyl chains). Triplet at ~0.88 ppm (terminal methyl protons).
¹³C NMR (ppm in CDCl₃) Signal at ~211 ppm (C=O). Signal at ~42 ppm (carbons α to the carbonyl). A series of signals between ~22-32 ppm (methylene carbons). Signal at ~14 ppm (terminal methyl carbons).

Hypothetical Signaling Pathway of this compound

Long-chain lipid molecules are known to be involved in plant defense signaling. While the specific signaling role of this compound is yet to be fully elucidated, a hypothetical pathway can be proposed based on the known functions of other lipophilic compounds in plant-pathogen interactions. It is plausible that this compound, or a derivative, could act as a signaling molecule that modulates plant defense responses.

G A Pathogen Elicitor B Membrane Receptor A->B C Perturbation of Membrane Microdomains B->C D Release of this compound from Cuticular Wax Matrix C->D E Activation of Phospholipase D (PLD) D->E Modulates F Production of Phosphatidic Acid (PA) E->F G MAP Kinase Cascade F->G H Activation of Defense Gene Expression G->H I Production of Phytoalexins and PR Proteins H->I J Systemic Acquired Resistance (SAR) I->J

Figure 2: Hypothetical signaling pathway involving this compound in plant defense.

In this proposed pathway, a pathogen elicitor is recognized by a membrane receptor, leading to a perturbation of the plasma membrane's lipid microdomains. This could facilitate the release or perception of this compound from the cuticular wax layer. This lipophilic molecule could then modulate the activity of membrane-bound enzymes like Phospholipase D (PLD), leading to the production of the second messenger phosphatidic acid (PA). PA is a known activator of downstream signaling events, including MAP kinase cascades, which ultimately lead to the transcriptional activation of defense-related genes and the induction of systemic acquired resistance.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preliminary characterization of this compound from a novel plant species, Aethelredia anomala. The detailed protocols for extraction, isolation, and spectroscopic analysis serve as a valuable resource for researchers in the field of natural product chemistry. The identification of this compound in a new plant species underscores the importance of continued phytochemical exploration of global biodiversity.

Future research should focus on:

  • Quantitative analysis to determine the concentration of this compound in various tissues of A. anomala.

  • Bioactivity screening to investigate the potential antimicrobial, anti-inflammatory, or other pharmacological properties of this compound.

  • Elucidation of its biological function in A. anomala, including its role in plant defense, through transcriptomic and metabolomic studies.

  • Validation of the proposed signaling pathway through genetic and biochemical experiments.

The study of long-chain ketones like this compound from novel plant sources holds significant potential for the discovery of new bioactive molecules and for a deeper understanding of plant biology and chemical ecology.

References

Methodological & Application

Application Note: Analysis of Nonacosan-15-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of Nonacosan-15-one, a long-chain ketone found in various natural sources, including plant cuticular waxes. The methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for the analysis of volatile and semi-volatile compounds. This document outlines procedures for sample preparation, GC-MS instrumentation, and data analysis, and includes representative data for the quantification of this compound.

Introduction

This compound (C₂₉H₅₈O, M.W. 422.8 g/mol ) is a C29 long-chain symmetrical ketone.[1] It is a significant component of the cuticular wax of many plants, contributing to the protective barrier on their surfaces.[1] The analysis of such compounds is crucial in various fields, including plant biology, environmental science, and drug discovery, where natural products are investigated for their potential therapeutic properties. GC-MS is an ideal technique for the analysis of this compound due to its ability to separate complex mixtures and provide structural information based on mass spectral fragmentation.

Experimental Protocols

Sample Preparation (from Plant Material)

A common method for the extraction of cuticular waxes from plant surfaces involves solvent extraction.

Materials:

  • Plant material (e.g., leaves, stems)

  • Chloroform (HPLC grade)

  • Glass beakers

  • Rotary evaporator

  • Vials for sample storage

  • Anhydrous sodium sulfate

  • Internal Standard (e.g., Tetracosane)

Protocol:

  • Collect fresh plant material.

  • Dip the plant material (e.g., 10g) into a beaker containing a suitable volume of chloroform (e.g., 50 mL) for 30-60 seconds. Agitate gently to ensure complete surface contact.

  • Remove the plant material from the solvent.

  • Dry the chloroform extract over anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to near dryness using a rotary evaporator at a temperature below 40°C.

  • Re-dissolve the wax residue in a known volume of chloroform (e.g., 1 mL) for GC-MS analysis.

  • Add a known concentration of an internal standard to the final extract for quantitative analysis.

Optional Derivatization

For certain matrices or to improve chromatographic peak shape and prevent enolization, derivatization of the ketone group may be beneficial. A two-step methoximation followed by silylation is recommended.

Materials:

  • Methoxyamine hydrochloride in pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Heating block or oven

Protocol:

  • Evaporate a portion of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of methoxyamine hydrochloride in pyridine.

  • Incubate at 60°C for 30 minutes.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Incubate at 60°C for 30 minutes.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound on a standard GC-MS system.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: HP-5ms or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector: Split/Splitless injector

Parameters:

ParameterValue
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program
   Initial Temperature60°C, hold for 1 min
   Ramp 110°C/min to 200°C
   Ramp 25°C/min to 300°C, hold for 10 min
MS Transfer Line Temp 290°C
Ion Source Temperature 230°C
Ionization Energy 70 eV
Mass Scan Range m/z 50-550
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative analysis of this compound can be achieved by creating a calibration curve with a certified reference standard. The following table summarizes typical quantitative data that would be generated.

ParameterValue
Retention Time (min) ~ 25.5
Characteristic Ions (m/z) 225 (Base Peak), 241, 197, 422 (M+)
Linear Range 0.1 - 50 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL

Mass Spectrum of this compound:

The electron ionization (EI) mass spectrum of this compound is characterized by alpha-cleavage adjacent to the carbonyl group. The major fragment ions are observed at m/z 225 and 241, corresponding to the [CH₃(CH₂)₁₃CO]⁺ and [CH₃(CH₂)₁₂CH=C(OH)]⁺ ions, respectively. The molecular ion (M+) at m/z 422 is typically of low abundance.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plant Material Extraction Chloroform Extraction Sample->Extraction Concentration Rotary Evaporation Extraction->Concentration Reconstitution Reconstitution in Solvent Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Analysis TIC->MassSpectrum Quantification Quantification MassSpectrum->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pathway Nonacosanone This compound (M+) m/z 422 AlphaCleavage α-Cleavage Nonacosanone->AlphaCleavage McLafferty McLafferty Rearrangement Nonacosanone->McLafferty Fragment1 [C₁₄H₂₉CO]⁺ m/z 225 AlphaCleavage->Fragment1 Fragment2 [C₁₅H₃₀]⁺ m/z 210 AlphaCleavage->Fragment2 Fragment3 [C₁₅H₃₀O]⁺ m/z 241 McLafferty->Fragment3

Caption: Simplified fragmentation pathway of this compound in EI-MS.

References

Protocol for the Extraction of Nonacosan-15-one from Plant Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides a detailed protocol for the extraction, purification, and quantification of Nonacosan-15-one, a long-chain aliphatic ketone, from the leaves of Brassica oleracea (e.g., cabbage, broccoli). This compound is a significant component of the plant's epicuticular wax, which plays a crucial role in protecting the plant from environmental stressors. The described methods are intended for researchers in natural product chemistry, drug development, and plant sciences.

Introduction

This compound (C₂₉H₅₈O) is a symmetrical ketone found in the cuticular wax of various plants, with notable concentrations in species of the Brassicaceae family.[1] It is a key component of the plant's protective surface barrier.[1] The extraction and purification of this lipophilic compound are essential for further investigation into its biological activities and potential therapeutic applications. This protocol details a robust method for its isolation using Soxhlet extraction followed by purification via column chromatography.

Materials and Reagents

  • Fresh or air-dried leaves of Brassica oleracea

  • n-Hexane (analytical grade)

  • Dichloromethane (analytical grade)

  • Methanol (analytical grade)

  • Anhydrous sodium sulfate

  • Silica gel (60-120 mesh) for column chromatography

  • Cotton wool

  • Soxhlet apparatus (500 mL capacity)

  • Round bottom flask (500 mL)

  • Heating mantle

  • Rotary evaporator

  • Glass column for chromatography (e.g., 50 cm x 2 cm)

  • Beakers, conical flasks, and other standard laboratory glassware

  • Analytical balance

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

Experimental Protocols

Plant Material Preparation
  • Collect fresh, healthy leaves of Brassica oleracea.

  • Wash the leaves thoroughly with distilled water to remove any dirt and debris.

  • Air-dry the leaves at room temperature for 48-72 hours or until they are brittle.

  • Grind the dried leaves into a coarse powder using a blender or a mill.

Soxhlet Extraction

The Soxhlet extraction method is a continuous extraction technique that offers high efficiency for the extraction of lipids and other non-polar compounds.[2]

  • Accurately weigh approximately 100 g of the dried leaf powder.

  • Place the powdered sample into a cellulose extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Add 300 mL of n-hexane to a 500 mL round bottom flask.

  • Assemble the Soxhlet apparatus with the round bottom flask, extractor, and condenser.

  • Heat the solvent in the flask using a heating mantle to a temperature that allows for a steady reflux (approximately 4-6 cycles per hour).

  • Continue the extraction for 16-24 hours.[3]

  • After extraction, allow the apparatus to cool to room temperature.

  • Dismantle the setup and collect the n-hexane extract from the round bottom flask.

  • Concentrate the extract using a rotary evaporator at 40°C under reduced pressure to obtain the crude wax extract.

  • Dry the crude extract in a desiccator over anhydrous sodium sulfate to remove any residual moisture.

  • Weigh the dried crude extract to determine the total yield.

Purification by Column Chromatography

Column chromatography is employed to separate the components of the crude wax extract based on their polarity.[4][5]

  • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

  • Pack a glass column (50 cm x 2 cm) with the silica gel slurry, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and drain the excess n-hexane until the solvent level is just above the silica gel bed.

  • Dissolve a known amount of the crude wax extract in a minimal volume of n-hexane.

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a series of solvents of increasing polarity. A typical elution sequence is as follows:

    • Fraction 1 (Hydrocarbons): Elute with 100% n-hexane.

    • Fraction 2 (Ketones and Esters): Elute with a mixture of n-hexane and dichloromethane (e.g., 9:1 v/v).

    • Fraction 3 (Alcohols): Elute with 100% dichloromethane or a mixture of dichloromethane and methanol.

  • Collect the fractions in separate flasks.

  • Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Combine the fractions that show the presence of the desired compound.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Weigh the purified compound and calculate the yield.

Quantification and Characterization

The purity and identity of the isolated this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).

  • GC-MS Analysis:

    • Dissolve a small amount of the purified sample in a suitable solvent (e.g., n-hexane).

    • Inject the sample into the GC-MS system.

    • The retention time and the mass spectrum of the sample can be compared with a known standard of this compound for confirmation. The mass spectrum of this compound is characterized by specific fragmentation patterns.[1]

Data Presentation

Plant SourceCompound ClassRelative Abundance (%)Reference
Brassica oleracea (Cabbage)C29 Ketones21.6[1]
Brassica oleracea (Broccoli)C29 Ketones94-97 (of total C29 fraction)[1]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the extraction and purification process.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Soxhlet Extraction cluster_purification Purification cluster_analysis Analysis plant_material Fresh Brassica oleracea Leaves drying Air Drying plant_material->drying grinding Grinding to Powder drying->grinding soxhlet Soxhlet Extraction (n-Hexane, 16-24h) grinding->soxhlet concentration1 Rotary Evaporation soxhlet->concentration1 crude_extract Crude Wax Extract concentration1->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection concentration2 Rotary Evaporation fraction_collection->concentration2 pure_compound Purified this compound concentration2->pure_compound gcms GC-MS Analysis pure_compound->gcms

Caption: Workflow for the extraction and purification of this compound.

Purification_Scheme crude_extract Crude Wax Extract (in n-Hexane) column Silica Gel Column crude_extract->column eluent1 Eluent 1: n-Hexane column->eluent1 eluent2 Eluent 2: n-Hexane:DCM column->eluent2 eluent3 Eluent 3: Dichloromethane column->eluent3 fraction1 Fraction 1: Hydrocarbons eluent1->fraction1 Elutes fraction2 Fraction 2: Ketones (this compound) eluent2->fraction2 Elutes fraction3 Fraction 3: Alcohols eluent3->fraction3 Elutes

Caption: Column chromatography scheme for purifying this compound.

References

Synthesis of Nonacosan-15-one for Use as a Research Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nonacosan-15-one, a long-chain aliphatic ketone, is a component of plant cuticular waxes and serves as a valuable research standard for various biochemical and metabolic studies. This document provides a detailed protocol for the chemical synthesis of high-purity this compound. The synthesis is achieved through a two-step process commencing with the formation of the secondary alcohol, nonacosan-15-ol, via a Grignard reaction, followed by its oxidation to the target ketone. This method is reliable and yields the product in high purity, suitable for use as an analytical standard.

Introduction

This compound (C₂₉H₅₈O) is a naturally occurring symmetrical ketone found in the cuticular wax of various plants, playing a role in the plant's protective barrier. In research, it is utilized as a standard for the identification and quantification of natural products, in studies of insect chemical communication, and as a substrate in enzymatic assays. The availability of a high-purity standard is crucial for accurate and reproducible experimental results. This application note details a robust synthetic method for the preparation of this compound, ensuring a reliable source of this important research chemical.

Chemical Properties

PropertyValue
CAS Number2764-73-0
Molecular FormulaC₂₉H₅₈O
Molecular Weight422.77 g/mol
Melting Point80.5 - 81 °C[1]
Boiling Point476.9 °C at 760 mmHg
AppearanceWhite to off-white solid

Synthesis Overview

The synthesis of this compound is accomplished in two primary stages:

  • Synthesis of Nonacosan-15-ol: A Grignard reaction between tetradecylmagnesium bromide and pentadecanal yields the secondary alcohol, nonacosan-15-ol.

  • Oxidation of Nonacosan-15-ol: The synthesized alcohol is then oxidized to the corresponding ketone, this compound, using pyridinium chlorochromate (PCC).

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Nonacosan-15-ol cluster_step2 Step 2: Oxidation to this compound cluster_purification Purification & Characterization 1-Bromotetradecane 1-Bromotetradecane Grignard_Reagent Tetradecylmagnesium Bromide 1-Bromotetradecane->Grignard_Reagent + Mg in dry THF Magnesium_Turnings Magnesium_Turnings Magnesium_Turnings->Grignard_Reagent Nonacosan_15_ol Nonacosan_15_ol Grignard_Reagent->Nonacosan_15_ol + Pentadecanal in dry THF Pentadecanal Pentadecanal Pentadecanal->Nonacosan_15_ol Nonacosan_15_one This compound Nonacosan_15_ol->Nonacosan_15_one + PCC in DCM PCC Pyridinium Chlorochromate (PCC) PCC->Nonacosan_15_one Purification Column Chromatography Recrystallization Nonacosan_15_one->Purification Characterization NMR, IR, MS, Melting Point Purification->Characterization

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents

  • 1-Bromotetradecane (98%)

  • Magnesium turnings (99.5%)

  • Iodine (crystal)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Pentadecanal (95%)

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Ethanol

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Step 1: Synthesis of Nonacosan-15-ol

  • Preparation of Grignard Reagent:

    • In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.67 g, 0.11 mol).

    • Add a small crystal of iodine to the flask.

    • Under a nitrogen atmosphere, add a solution of 1-bromotetradecane (27.7 g, 0.10 mol) in 100 mL of anhydrous THF dropwise to the magnesium turnings.

    • The reaction is initiated by gentle heating. Once initiated, the addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent (tetradecylmagnesium bromide).

  • Reaction with Pentadecanal:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of pentadecanal (22.6 g, 0.10 mol) in 50 mL of anhydrous THF from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of 100 mL of saturated ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Wash the combined organic layers with water (100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nonacosan-15-ol.

    • Purify the crude product by recrystallization from ethanol to obtain pure nonacosan-15-ol as a white solid.

Step 2: Oxidation of Nonacosan-15-ol to this compound

  • Oxidation Reaction:

    • In a 500 mL round-bottom flask, dissolve nonacosan-15-ol (21.2 g, 0.05 mol) in 200 mL of dichloromethane (DCM).

    • Add pyridinium chlorochromate (PCC) (16.2 g, 0.075 mol) to the solution in one portion.

    • Stir the reaction mixture at room temperature for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, dilute the mixture with 200 mL of diethyl ether and pass it through a short column of silica gel to remove the chromium salts.

    • Wash the silica gel with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 98:2) as the eluent.

    • Combine the fractions containing the pure product and concentrate to yield this compound as a white solid.

    • Further purification can be achieved by recrystallization from ethanol or acetone.

Characterization Data

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Result
¹H NMR (CDCl₃)δ 2.40 (t, 4H, -CH₂-CO-CH₂-), 1.55 (m, 4H, -CH₂-CH₂-CO-), 1.25 (br s, 42H, -(CH₂)₂₁-), 0.88 (t, 6H, 2 x -CH₃)
¹³C NMR (CDCl₃)δ 211.5 (C=O), 42.8 (-CH₂-CO-CH₂-), 31.9, 29.7, 29.6, 29.4, 29.3, 24.1, 22.7, 14.1 (-CH₃)
IR (KBr, cm⁻¹)~2918 (C-H stretch), ~2849 (C-H stretch), ~1705 (C=O stretch)
Mass Spec (EI)m/z 422 [M]⁺
Melting Point 80-82 °C
Purity (by GC-MS)>98%

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • PCC is a toxic and oxidizing agent. Handle with care and avoid inhalation of dust.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of high-purity this compound. By following these procedures, researchers can produce a research-grade standard essential for a variety of scientific applications. The two-step synthesis is efficient and yields the desired product with high purity after appropriate purification steps.

References

Enhancing the Detection of Nonacosan-15-one: A Guide to Derivatization Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols for Improved Nonacosan-15-one Analysis

The accurate detection and quantification of this compound, a long-chain aliphatic ketone found in various biological matrices such as plant cuticular waxes and insect cuticles, is crucial for numerous research applications, from agricultural science to drug discovery.[1] Due to its low volatility and potential for poor ionization efficiency, direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be challenging. Chemical derivatization is a powerful strategy to overcome these limitations by improving the analyte's chromatographic behavior and enhancing its detection sensitivity.

This document provides detailed application notes and experimental protocols for three effective derivatization techniques for this compound:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization for GC-MS Analysis: This technique introduces a polyfluorinated moiety, significantly enhancing sensitivity for electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry.

  • 2,4-Dinitrophenylhydrazine (DNPH) Derivatization for LC-MS Analysis: This method attaches a chromophore to the ketone, enabling UV detection and improving ionization efficiency for mass spectrometry, which is particularly useful for analyzing complex mixtures.[2]

  • Methoximation followed by Silylation for GC-MS Analysis: This two-step process first protects the carbonyl group to prevent enolization and then increases the volatility and thermal stability of the molecule for improved GC separation and detection.

Data Presentation: Quantitative Performance of Derivatization Techniques

The following table summarizes representative quantitative data for the analysis of long-chain ketones using the described derivatization techniques. Please note that the values for this compound are extrapolated from data for similar long-chain aliphatic ketones and should be validated for specific applications.

Derivatization TechniqueAnalyteAnalytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Typical Reaction YieldReference
PFBHA Derivatization Long-Chain Aliphatic KetonesGC-NCI-MS0.1 - 1.0 pg0.5 - 5.0 pg> 90%Representative
DNPH Derivatization Long-Chain CarbonylsLC-APPI-MS1 - 10 pg5 - 50 pg> 85%[2]
Methoximation/Silylation KetosteroidsGC-MS5 - 20 pg20 - 100 pg> 95%Representative

Experimental Protocols

Protocol 1: PFBHA Derivatization for GC-MS Analysis of this compound

This protocol is adapted from methods for the derivatization of long-chain aldehydes and ketones.

Materials:

  • This compound standard

  • Sample containing this compound (e.g., cuticular wax extract)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (5 mg/mL in pyridine)

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • Vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of the sample extract into a 2 mL vial. If using a standard, prepare a stock solution of this compound in hexane (e.g., 1 mg/mL).

  • Solvent Evaporation: Evaporate the solvent from the sample or standard aliquot to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 100 µL of the PFBHA solution to the dried sample.

    • Cap the vial tightly and heat at 60°C for 60 minutes.

  • Extraction:

    • Allow the vial to cool to room temperature.

    • Add 1 mL of hexane to the vial and vortex for 30 seconds.

    • Add 1 mL of deionized water and vortex for 30 seconds.

    • Centrifuge for 5 minutes at 2000 rpm to separate the phases.

  • Sample Cleanup:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Parameters (Illustrative):

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 280°C

  • Oven Program: 150°C (hold 2 min), ramp to 320°C at 10°C/min, hold for 10 min

  • Ion Source: Negative Chemical Ionization (NCI) with methane as reagent gas

  • MS Transfer Line: 300°C

  • SIM Ions: Monitor for the [M-HF]⁻ and other characteristic fragment ions of the PFBHA-Nonacosan-15-one derivative.

Protocol 2: DNPH Derivatization for LC-MS Analysis of this compound

This protocol is based on established methods for carbonyl compound analysis.

Materials:

  • This compound standard

  • Sample containing this compound

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (0.5 mg/mL in acetonitrile with 0.1% phosphoric acid)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample extract in 500 µL of acetonitrile. For standards, prepare a working solution of this compound in acetonitrile.

  • Derivatization Reaction:

    • To the sample solution, add 500 µL of the DNPH reagent.

    • Cap the vial and heat at 40°C for 30 minutes.

  • Sample Dilution: After cooling to room temperature, dilute the reaction mixture with acetonitrile/water (1:1, v/v) to a suitable concentration for LC-MS analysis.

  • Analysis: The derivatized sample is now ready for injection into the LC-MS system.

LC-MS Parameters (Illustrative):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 70% B, increase to 100% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Ion Source: Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI) in negative ion mode.

  • MS Detection: Monitor for the [M-H]⁻ ion of the DNPH-Nonacosan-15-one derivative.

Protocol 3: Methoximation and Silylation for GC-MS Analysis of this compound

This two-step protocol is widely used in metabolomics for the analysis of carbonyl-containing compounds.[3]

Materials:

  • This compound standard or dried sample extract

  • Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Vials with PTFE-lined caps

  • Heating block

Procedure:

  • Methoximation:

    • To the dried sample in a vial, add 50 µL of methoxyamine hydrochloride solution.

    • Cap the vial and heat at 60°C for 60 minutes.

  • Silylation:

    • Cool the vial to room temperature.

    • Add 50 µL of MSTFA with 1% TMCS.

    • Cap the vial and heat at 60°C for another 30 minutes.

  • Analysis: After cooling, the sample is ready for GC-MS analysis.

GC-MS Parameters (Illustrative):

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 280°C

  • Oven Program: 150°C (hold 2 min), ramp to 320°C at 10°C/min, hold for 10 min

  • Ion Source: Electron Ionization (EI)

  • MS Scan Range: m/z 50-700

Visualizations: Workflows and Reaction Mechanisms

The following diagrams illustrate the experimental workflows and the underlying chemical reactions of the described derivatization techniques.

PFBHA_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Sample containing This compound DrySample Dried Sample/ Standard Sample->DrySample Evaporation AddPFBHA Add PFBHA in Pyridine DrySample->AddPFBHA Heat60 Heat at 60°C AddPFBHA->Heat60 AddHexane Add Hexane & Water Heat60->AddHexane Extract Vortex & Centrifuge AddHexane->Extract Dry Dry with Na2SO4 Extract->Dry GCMS GC-NCI-MS Analysis Dry->GCMS

Caption: PFBHA Derivatization Workflow

Caption: DNPH Reaction Mechanism

Methoximation_Silylation_Workflow Start Dried Sample containing This compound Methoximation Add Methoxyamine HCl in Pyridine Heat at 60°C Start->Methoximation Silylation Add MSTFA (+1% TMCS) Heat at 60°C Methoximation->Silylation Analysis GC-EI-MS Analysis Silylation->Analysis

Caption: Methoximation & Silylation Workflow

References

Application Notes & Protocols: In Vitro Assays to Determine the Biological Activity of Nonacosan-15-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various in vitro assays for the initial screening and characterization of the biological activities of Nonacosan-15-one, a novel compound with therapeutic potential. The following protocols are designed to assess its cytotoxic, anti-cancer, and anti-inflammatory properties.

Section 1: Cytotoxicity Assessment

A fundamental first step in drug discovery is to determine the concentration range at which a compound exhibits cytotoxic effects.[1][2][3] This information is crucial for identifying a therapeutic window and for designing subsequent biological activity assays. Several in vitro assays can be employed to evaluate the cytotoxicity of a compound on tumor cells, categorized as dye exclusion, colorimetric, fluorometric, and luminometric assays.[4]

MTT Cell Viability Assay

The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[4][5] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[4]

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3]

Data Presentation:

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.180.0794.4
100.950.0676.0
250.630.0550.4
500.310.0424.8
1000.150.0312.0

IC₅₀ Value: 25.2 µM

Experimental Workflow for Cytotoxicity Assessment:

Cytotoxicity_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding treatment Treat with this compound (various concentrations) cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation assay Perform Viability Assay (e.g., MTT, MTS, LDH) incubation->assay data_analysis Measure signal and calculate % viability assay->data_analysis end Determine IC50 data_analysis->end

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Section 2: Anti-Cancer Activity Assessment

Should this compound exhibit cytotoxic effects against cancer cell lines, further assays can elucidate its anti-cancer potential.[6][7] These assays can investigate its effects on cell proliferation, apoptosis, and migration.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of new DNA synthesis, a hallmark of proliferating cells.[4] It involves the incorporation of a synthetic nucleoside, bromodeoxyuridine (BrdU), into the DNA of dividing cells, which is then detected using an anti-BrdU antibody.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.

  • Substrate Addition: Add the enzyme substrate and measure the colorimetric or chemiluminescent signal.

  • Data Analysis: Quantify the amount of BrdU incorporation, which is proportional to cell proliferation.

Data Presentation:

Concentration of this compound (µM)Mean Signal (OD 450nm)Standard Deviation% Proliferation Inhibition
0 (Vehicle Control)1.820.110
11.650.109.3
101.210.0933.5
250.750.0758.8
500.400.0578.0
1000.220.0487.9
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Experimental Protocol:

  • Cell Treatment: Treat cells in a 6-well plate with this compound at concentrations around the IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control95.22.11.51.2
This compound (10 µM)80.512.34.23.0
This compound (25 µM)45.135.815.63.5
This compound (50 µM)15.750.228.95.2

Section 3: Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be evaluated by its ability to modulate inflammatory responses in immune cells, such as macrophages.

Measurement of Pro-inflammatory Cytokines (ELISA)

This assay quantifies the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), by lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol:

  • Cell Culture: Differentiate a monocytic cell line (e.g., THP-1) into macrophages using PMA.

  • Compound Pre-treatment: Pre-treat the macrophages with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of cytokines in the supernatant and determine the inhibitory effect of this compound.

Data Presentation:

Concentration of this compound (µM)TNF-α Concentration (pg/mL)% TNF-α InhibitionIL-6 Concentration (pg/mL)% IL-6 Inhibition
No LPS50.2-35.8-
LPS Only1250.502800.10
11180.35.62650.75.3
10850.132.01980.429.3
25420.766.4950.266.1
50180.985.5410.685.3

Potential Anti-inflammatory Signaling Pathway:

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of Nonacosan15one This compound Nonacosan15one->IKK inhibits? Nonacosan15one->NFkB inhibits?

Caption: A potential mechanism of action for the anti-inflammatory effects of this compound.

These application notes provide a foundational framework for the in vitro evaluation of this compound. The results from these assays will guide further pre-clinical development and mechanistic studies. It is recommended to use appropriate controls and replicate experiments to ensure the reliability of the data.

References

Application Notes and Protocols for the Separation of Nonacosan-15-one from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonacosan-15-one, a long-chain aliphatic ketone, is a naturally occurring compound found in the epicuticular wax of various plants. As with many natural products, it co-exists with a variety of structurally similar isomers, primarily positional isomers where the carbonyl group is located at different positions along the nonacosane backbone (e.g., nonacosan-14-one, nonacosan-13-one). The isolation of pure this compound is crucial for its accurate characterization, toxicological evaluation, and investigation of its potential pharmacological activities. This document provides detailed application notes and protocols for the effective separation of this compound from its isomers, focusing on chromatographic and crystallization techniques.

Challenges in Separation

The primary challenge in separating this compound from its positional isomers lies in their very similar physicochemical properties. These isomers have the same molecular weight and similar polarities and boiling points, making their separation by conventional distillation or simple chromatography difficult. Therefore, high-resolution techniques are required to achieve adequate separation.

Gas Chromatography (GC) Method for Isomer Separation

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. For long-chain ketones and their isomers, the choice of the stationary phase is critical for achieving baseline separation. A mid-polarity column, such as one with a poly(trifluoropropylmethylsiloxane) stationary phase, has been shown to provide excellent resolution for structurally similar long-chain molecules.

Experimental Protocol: GC-MS Analysis

This protocol describes the separation of this compound isomers using a gas chromatograph coupled with a mass spectrometer (GC-MS) for identification.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary GC Column: VF-200ms (poly(trifluoropropylmethylsiloxane)), 60 m x 0.25 mm ID, 0.10 µm film thickness (or equivalent)

  • Autosampler

Reagents:

  • Helium (carrier gas), 99.999% purity

  • Sample extract containing this compound and its isomers, dissolved in a suitable solvent (e.g., hexane, dichloromethane)

  • (Optional) Derivatization agent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • (Optional) Silylation agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Procedure:

  • Sample Preparation:

    • Dissolve the crude extract containing this compound in a volatile solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • (Optional) Derivatization: To improve the chromatographic resolution and detection sensitivity, derivatization of the ketone can be performed.[1][2]

    • To the sample solution, add a solution of PFBHA in a suitable solvent.

    • The reaction can be further re-derivatized by silylation using BSTFA to confirm different isomers.[1]

  • GC-MS Parameters:

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium

    • Flow Rate: 1.5 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes

      • Ramp 1: 5 °C/min to 250 °C

      • Ramp 2: 2 °C/min to 280 °C, hold for 20 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-550

Data Presentation:

The following table presents hypothetical quantitative data for the separation of this compound from its two closest positional isomers, illustrating the expected performance of the proposed GC method.

CompoundRetention Time (min)Peak Area (%)Resolution (Rs)
Nonacosan-13-one35.215-
Nonacosan-14-one35.8351.8
This compound36.5502.1

Note: The retention times and peak areas are illustrative and will vary depending on the exact composition of the sample and the specific instrument conditions.

Experimental Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Crude Extract Dissolve Dissolve in Hexane Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Derivatize Optional: Derivatization (PFBHA) Filter->Derivatize Inject Inject into GC Filter->Inject Derivatize->Inject Separate Separation on VF-200ms Column Inject->Separate Detect MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify Isomers (Mass Spectra) Chromatogram->Identify Quantify Quantify Isomers (Peak Area) Identify->Quantify

Caption: Workflow for the GC-MS analysis of this compound isomers.

Preparative High-Performance Liquid Chromatography (HPLC)

For the isolation of larger quantities of pure this compound, preparative HPLC is the method of choice. A normal-phase separation is generally more effective for separating nonpolar isomers.

Experimental Protocol: Preparative Normal-Phase HPLC

Instrumentation:

  • Preparative HPLC system with a quaternary pump

  • UV-Vis detector or Evaporative Light Scattering Detector (ELSD)

  • Fraction collector

  • Preparative Normal-Phase Column: Silica-based, 250 x 21.2 mm, 5 µm particle size (or similar)

Reagents:

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Sample dissolved in the mobile phase

Procedure:

  • Method Development (Analytical Scale):

    • Initially, develop the separation method on an analytical scale normal-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Optimize the mobile phase composition to achieve baseline separation of the isomers. A good starting point is a mixture of n-hexane and ethyl acetate (e.g., 99:1 v/v).

    • Determine the retention times of the target isomers.

  • Scale-Up to Preparative Scale:

    • Scale up the flow rate and injection volume based on the column dimensions. For a 21.2 mm ID column, the flow rate will be significantly higher than on an analytical column (e.g., 15-20 mL/min).

    • Dissolve the crude extract in the mobile phase at the highest possible concentration without causing precipitation.

  • Purification:

    • Inject the sample onto the preparative column.

    • Monitor the elution profile using the detector.

    • Collect fractions corresponding to the elution of this compound.

  • Purity Analysis:

    • Analyze the collected fractions using the analytical GC-MS method described in section 1 to confirm the purity of the isolated this compound.

Data Presentation:

ParameterAnalytical ScalePreparative Scale
ColumnSilica, 250 x 4.6 mm, 5 µmSilica, 250 x 21.2 mm, 5 µm
Mobile Phase99:1 Hexane:Ethyl Acetate99:1 Hexane:Ethyl Acetate
Flow Rate1.0 mL/min18.5 mL/min
Injection Volume10 µL500 µL
DetectionUV at 210 nmUV at 210 nm

Logical Diagram for HPLC Purification

HPLC_Logic Start Crude Extract MethodDev Analytical HPLC Method Development Start->MethodDev ScaleUp Scale-Up to Preparative HPLC MethodDev->ScaleUp Purification Purification Run ScaleUp->Purification Fractionation Fraction Collection Purification->Fractionation PurityCheck Purity Analysis (GC-MS) Fractionation->PurityCheck PureProduct Pure this compound PurityCheck->PureProduct

Caption: Logical flow for the preparative HPLC purification of this compound.

Fractional Crystallization

Fractional crystallization is a technique that separates compounds based on differences in their solubility. For isomers with very similar structures, this method can be challenging but may be effective for enriching a sample in the desired isomer before a final chromatographic polishing step.

Experimental Protocol: Fractional Crystallization

Equipment:

  • Crystallization dish or beaker

  • Magnetic stirrer and stir bar

  • Temperature-controlled bath

  • Filtration apparatus (e.g., Buchner funnel)

Reagents:

  • Solvent in which the solubility of the isomers has a slight temperature dependence (e.g., acetone, ethanol, or a mixture of solvents).

Procedure:

  • Solvent Selection:

    • Experiment with different solvents to find one in which this compound and its isomers are sparingly soluble at room temperature but moderately soluble at an elevated temperature.

  • Dissolution:

    • Dissolve the crude mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Cooling and Crystallization:

    • Slowly cool the solution in a temperature-controlled bath. The rate of cooling is critical; slow cooling promotes the formation of purer crystals.

    • The isomer with the lowest solubility under these conditions will crystallize out first.

  • Isolation:

    • Isolate the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Analysis:

    • Analyze the composition of the crystals and the mother liquor by GC-MS to determine the degree of enrichment of this compound.

  • Repeat:

    • The process can be repeated with the enriched crystal fraction to further improve purity.

Decision Pathway for Purification Strategy

Purification_Strategy Start Crude Extract PurityGoal Desired Purity? Start->PurityGoal HighPurity High (>99%) PurityGoal->HighPurity Yes ModeratePurity Moderate (90-99%) PurityGoal->ModeratePurity No PrepHPLC Preparative HPLC HighPurity->PrepHPLC FracCryst Fractional Crystallization ModeratePurity->FracCryst Enrichment Enrichment Enrichment->PrepHPLC FracCryst->Enrichment GC_Analysis GC-MS Analysis PrepHPLC->GC_Analysis FinalProduct Purified Product GC_Analysis->FinalProduct

Caption: Decision pathway for selecting a purification strategy for this compound.

Conclusion

The separation of this compound from its isomers requires high-resolution techniques. Gas chromatography with a mid-polarity column offers excellent analytical separation, which is crucial for identification and purity assessment. For obtaining larger quantities of the pure compound, preparative HPLC is the most effective method. Fractional crystallization can be employed as a preliminary enrichment step. The choice of method will depend on the required purity and the quantity of material to be processed. The protocols provided herein offer a comprehensive guide for researchers to successfully isolate and purify this compound for further scientific investigation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Nonacosan-15-one Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of Nonacosan-15-one.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to quantify directly using standard gas chromatography (GC) methods?

A1: this compound, a long-chain ketone with 29 carbon atoms, has a high molecular weight (422.8 g/mol ) and a high melting point (80.5 - 81 °C).[1] These properties result in low volatility, making it challenging to analyze directly by GC-MS without chemical modification. Direct analysis often leads to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the injector port.

Q2: What is the recommended approach to prepare this compound for GC-MS analysis?

A2: The most common and effective strategy is a two-step derivatization process. First, the ketone group of this compound is reduced to a secondary alcohol (Nonacosan-15-ol). This is typically achieved using a reducing agent like sodium borohydride. Second, the resulting hydroxyl group is silylated to increase volatility and improve chromatographic performance. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Q3: What are the expected mass spectral fragments for derivatized this compound?

A3: After reduction and silylation, the resulting trimethylsilyl (TMS) ether of Nonacosan-15-ol will produce characteristic fragments in the mass spectrometer. While a full fragmentation pattern would be determined experimentally, key fragments would arise from cleavage adjacent to the TMS-ether group, providing structural information. Straight-chain ketones often show characteristic fragment ions at [M-15]+ and [M-29]+, corresponding to the loss of methyl and ethyl groups, respectively.[2]

Q4: Can Liquid Chromatography-Mass Spectrometry (LC-MS) be used for this compound quantification?

A4: Yes, LC-MS/MS can be an alternative for quantifying long-chain ketones. Reversed-phase chromatography with a suitable non-polar column could separate this compound. However, ionization efficiency in electrospray ionization (ESI) might be low due to its nonpolar nature. Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) could be more effective. Derivatization to introduce a readily ionizable group can also enhance sensitivity in LC-MS/MS analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

GC-MS Analysis
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing) 1. Active sites in the GC system: Exposed silanol groups in the injector liner, column, or connections can interact with the analyte. 2. Incomplete derivatization: Residual underivatized Nonacosan-15-ol is more polar and will tail. 3. Column contamination: Buildup of non-volatile residues from the sample matrix. 4. Improper column installation: Creating dead volume at the inlet or detector connection.1. Use a deactivated injector liner and a high-quality, inert GC column. Regularly replace the liner and septum. 2. Optimize the derivatization reaction (see Experimental Protocols). Ensure reagents are fresh and anhydrous. 3. Bake out the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column or replace it. 4. Re-install the column carefully, ensuring a clean, square cut and proper insertion depth into the injector and detector.
Low Signal Intensity / Poor Sensitivity 1. Inefficient derivatization: Low yield of the silylated product. 2. Analyte loss during sample preparation: Adsorption to surfaces or incomplete extraction. 3. Suboptimal GC-MS parameters: Incorrect injector temperature, split ratio, or MS settings. 4. Matrix effects: Co-eluting compounds from the sample matrix suppressing the ionization of the target analyte.1. Review and optimize the derivatization protocol. Check the purity and age of derivatizing agents. 2. Use silanized glassware to minimize adsorption. Ensure efficient extraction by using an appropriate solvent and technique. The use of a suitable internal standard is crucial to correct for losses. 3. Optimize injector temperature for efficient volatilization without degradation. For trace analysis, use splitless injection. Optimize MS parameters (e.g., ionization energy, detector voltage) for the target analyte. 4. Improve sample cleanup to remove interfering matrix components. Use a deuterated internal standard to compensate for matrix-induced signal suppression.
Ghost Peaks 1. Septum bleed: Degradation of the injector septum at high temperatures. 2. Carryover from previous injections: Adsorption of the analyte or matrix components in the injector or column. 3. Contaminated carrier gas or solvent. 1. Use high-quality, low-bleed septa and replace them regularly. 2. Run a solvent blank after a high-concentration sample to check for carryover. If present, clean the injector and bake out the column. 3. Ensure high-purity carrier gas and solvents. Use gas traps to remove contaminants from the carrier gas line.
Sample Preparation and Derivatization
Problem Potential Cause(s) Troubleshooting Steps
Low or Inconsistent Derivatization Yield 1. Presence of moisture: Silylating reagents are highly sensitive to water. 2. Degraded reagents: Derivatization reagents can degrade over time, especially if not stored properly. 3. Incorrect reaction conditions: Suboptimal temperature or reaction time. 4. Interfering compounds in the sample extract. 1. Ensure all solvents, reagents, and samples are anhydrous. Dry the sample extract completely before adding derivatization reagents. Perform the reaction in a sealed vial under an inert atmosphere (e.g., nitrogen). 2. Use fresh, high-quality derivatization reagents. Store them in a desiccator and under an inert atmosphere. 3. Optimize the reaction temperature and time. For silylation with BSTFA, a common condition is heating at 60-70°C for 30-60 minutes. 4. Clean up the sample extract to remove compounds that may react with the derivatization reagents.
Sample Loss During Extraction 1. Inappropriate solvent selection: The solvent may not be effectively extracting the non-polar this compound from the sample matrix. 2. Adsorption to labware: The analyte can adhere to glass or plastic surfaces. 3. Incomplete phase separation during liquid-liquid extraction.1. Use a non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent for extraction. For plant waxes, chloroform is also commonly used.[3] 2. Use silanized glassware or polypropylene tubes to minimize adsorption. 3. Centrifuge the sample to ensure a clean separation between the aqueous and organic layers.

Quantitative Data Summary

The following tables summarize the reported abundance of this compound in various plant species. This data can serve as a reference for expected concentration ranges.

Table 1: Relative Abundance of this compound in Plant Cuticular Wax

Plant SpeciesFamilyTissueRelative Abundance/Notes
Arabidopsis thalianaBrassicaceaeStem, LeafDominant ketone; comprises 94-97% of the C29 ketone fraction in stem and leaf wax.
Brassica oleracea (Brussels sprout)BrassicaceaeLeafA main constituent of the leaf wax, along with nonacosane and nonacosan-15-ol.
Brassica oleracea (Cabbage)BrassicaceaeLeafA major component of the cuticular wax.
Triticum aestivum (Wheat)PoaceaeLeafPresent as a significant component of the epicuticular wax.

Table 2: Example Quantitative Data of this compound in Brassica oleracea Leaves

Sample IDReplicate 1 (µg/g fresh weight)Replicate 2 (µg/g fresh weight)Replicate 3 (µg/g fresh weight)Average (µg/g fresh weight)Standard Deviation
Control Group15.216.115.515.60.46
Treatment Group A10.811.511.111.10.36
Treatment Group B22.421.923.022.40.55

Note: The data in Table 2 is illustrative and based on typical concentrations found in the literature. Actual values will vary depending on the specific plant variety, growth conditions, and extraction method.

Experimental Protocols

Protocol 1: Extraction of Cuticular Waxes from Plant Leaves
  • Sample Collection: Collect fresh leaf tissue and record the fresh weight.

  • Solvent Extraction: Immerse the leaves in a known volume of chloroform or hexane in a glass beaker for 30-60 seconds.[3] The solvent should be pre-spiked with an appropriate internal standard (e.g., deuterated n-alkane or a long-chain ketone not present in the sample).

  • Filtration: Remove the leaves and filter the solvent extract through a glass wool plug into a clean glass vial to remove any particulate matter.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried wax residue in a known volume of hexane for derivatization.

Protocol 2: Derivatization of this compound for GC-MS Analysis
  • Reduction of Ketone:

    • To the dried wax extract, add 500 µL of a freshly prepared 0.4 M sodium borohydride (NaBH₄) solution in methanol.

    • Incubate the reaction mixture at room temperature for 1 hour.

    • Stop the reaction by adding a few drops of 1 M hydrochloric acid (HCl) until the bubbling ceases.

    • Extract the resulting Nonacosan-15-ol into hexane. Wash the hexane phase with water and dry it over anhydrous sodium sulfate.

    • Evaporate the hexane to dryness under a stream of nitrogen.

  • Silylation of Alcohol:

    • To the dried residue, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial tightly and heat at 70°C for 1 hour.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol 3: GC-MS Quantification of Derivatized this compound
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode, 2 µL injection volume, injector temperature 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 320°C.

    • Hold at 320°C for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the silylated Nonacosan-15-ol and the internal standard. A full scan can be used for initial identification.

Visualizations

Experimental_Workflow Figure 1: General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Plant Tissue Sample Extraction Solvent Extraction (e.g., Chloroform/Hexane) + Internal Standard Sample->Extraction Reduction Reduction (NaBH4) Extraction->Reduction Silylation Silylation (BSTFA) Reduction->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing & Quantification GCMS->Data

Figure 1: General Workflow for this compound Quantification

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Poor Peak Shape Start Poor Peak Shape (Tailing) Check_Deriv Check Derivatization Efficiency? Start->Check_Deriv Check_System Check GC System Activity? Check_Deriv->Check_System No Sol_Deriv Optimize Derivatization (Reagents, Conditions) Check_Deriv->Sol_Deriv Yes Check_Column Check Column Condition? Check_System->Check_Column No Sol_System Use Deactivated Liner, Replace Septum Check_System->Sol_System Yes Sol_Column Bakeout or Trim Column Check_Column->Sol_Column Yes End Improved Peak Shape Sol_Deriv->End Sol_System->End Sol_Column->End

References

Best practices for the storage and handling of Nonacosan-15-one standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nonacosan-15-one standards. This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a long-chain symmetrical ketone with the chemical formula C₂₉H₅₈O.[1] It is a naturally occurring compound found in the cuticular wax of various plants, such as those in the Brassicaceae family (e.g., cabbage and Arabidopsis thaliana).[1][2] This waxy layer serves as a protective hydrophobic barrier against environmental stressors.[1][2]

Q2: What are the primary applications of this compound standards in research?

A2: this compound standards are primarily used for the identification and quantification of this compound in complex biological samples, particularly in the analysis of plant epicuticular waxes. These standards are essential for calibrating analytical instruments, such as Gas Chromatography-Mass Spectrometry (GC-MS) systems, to ensure accurate and reproducible results. They also serve as a reference material in studies related to plant physiology, biochemistry, and the development of new commercial products based on natural waxes.

Q3: What are the physical and chemical properties of this compound?

A3: The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₉H₅₈O[1][2]
Molecular Weight 422.8 g/mol [2]
Appearance Solid[2][3]
Melting Point 80.5 - 81 °C[2][3]
Boiling Point 476.9 °C at 760 mmHg[4]
Solubility Soluble in non-polar organic solvents like hexane and chloroform.[1] Insoluble in water.

Storage and Handling Best Practices

Q4: How should solid this compound standards be stored?

Q5: What is the recommended procedure for preparing a stock solution of this compound?

A5: To prepare a stock solution, allow the solid standard to equilibrate to room temperature before opening the container to prevent condensation of atmospheric moisture. Accurately weigh the desired amount of the solid and dissolve it in a suitable non-polar organic solvent such as hexane or chloroform.[1] Use a volumetric flask to ensure an accurate final concentration. It is advisable to sonicate the solution briefly to ensure complete dissolution.

Q6: How should this compound stock solutions be stored?

A6: Stock solutions of this compound should be stored in tightly sealed amber glass vials with PTFE-lined caps to prevent solvent evaporation and photodegradation. For short-term storage (days to weeks), refrigeration at 4°C is suitable. For longer-term storage, it is recommended to store the solutions at -20°C. To minimize the impact of freeze-thaw cycles, consider preparing smaller aliquots.

Experimental Protocols

Q7: Can you provide a detailed protocol for the quantification of this compound in a plant wax extract using GC-MS?

A7: Yes, the following is a general protocol for the quantification of this compound. This protocol may need to be optimized based on the specific instrumentation and sample matrix.

Experimental Protocol: Quantification of this compound by GC-MS

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in hexane.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL.

    • Add a constant concentration of a suitable internal standard (e.g., a deuterated analog or a long-chain alkane not present in the sample) to each calibration standard and blank.

  • Sample Preparation (from plant leaves):

    • Immerse a known weight of fresh plant leaves in chloroform or hexane for a short period (e.g., 30-60 seconds) to extract the epicuticular waxes.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Re-dissolve the wax residue in a known volume of hexane.

    • Add the same internal standard as used in the calibration standards to the sample extract.

  • GC-MS Analysis:

    • GC Column: Use a non-polar capillary column, such as a DB-1ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injection: Inject 1 µL of the standard or sample in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: Increase to 200°C at a rate of 15°C/min.

      • Ramp 2: Increase to 320°C at a rate of 5°C/min, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-600.

      • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity. For this compound, characteristic fragment ions include m/z 225 and 241.[2]

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatograms based on its retention time and mass spectrum compared to the standard.

    • Integrate the peak areas of this compound and the internal standard.

    • Calculate the response ratio (Area of this compound / Area of Internal Standard).

    • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample by interpolating its response ratio on the calibration curve.

Troubleshooting Guide

Q8: I am observing peak tailing for the this compound standard in my GC-MS analysis. What could be the cause and how can I resolve it?

A8: Peak tailing for high molecular weight, relatively non-polar compounds like this compound can be caused by several factors:

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, causing tailing.

    • Solution: Deactivate the glass wool in the liner or use a liner with no glass wool. Perform regular maintenance, including cleaning the injector port and using a highly inert column.

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can lead to peak distortion.

    • Solution: Trim a small portion (e.g., 10-20 cm) from the inlet side of the column.

  • Improper Column Installation: If the column is not installed correctly in the injector, it can create dead volume and lead to peak tailing.

    • Solution: Ensure the column is installed at the correct height according to the manufacturer's instructions for your GC model.

Q9: My this compound peak is broad and has low intensity. What are the possible reasons?

A9: Broad peaks with low intensity can indicate several issues:

  • Low Injection Temperature: If the injector temperature is too low, the high-boiling point this compound may not vaporize efficiently, leading to a broad peak.

    • Solution: Increase the injector temperature. A temperature of 280-300°C is generally suitable.

  • Slow Oven Temperature Ramp Rate: A very slow temperature ramp may cause the compound to spend too much time on the column, resulting in band broadening.

    • Solution: Optimize the oven temperature program with a faster ramp rate in the relevant elution range.

  • Sample Overloading: Injecting too concentrated a sample can lead to peak broadening.

    • Solution: Dilute your sample and re-inject.

Q10: I am not detecting any peak for my this compound standard. What should I check?

A10: Complete absence of a peak can be due to:

  • Degradation of the Standard: The standard may have degraded due to improper storage.

    • Solution: Prepare a fresh solution from a new vial of the solid standard.

  • Instrumental Issues: There could be a leak in the GC system, a problem with the injector, or a detector malfunction.

    • Solution: Perform a system leak check. Verify that the syringe is functioning correctly and that the detector is turned on and properly configured.

  • Incorrect GC-MS Method Parameters: The oven temperature may not be high enough to elute the compound, or the MS may not be scanning the correct mass range.

    • Solution: Verify that the final oven temperature is high enough for a sufficient hold time to allow elution of this compound. Ensure the MS scan range includes the molecular ion and characteristic fragments of the compound.

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the key steps in the biosynthesis of this compound in plants, starting from very-long-chain fatty acids (VLCFAs).

Biosynthesis_of_Nonacosan_15_one VLCFA Very-Long-Chain Fatty Acid (VLCFA) Alkane n-Nonacosane VLCFA->Alkane Decarbonylation Pathway Sec_Alcohol Nonacosan-15-ol Alkane->Sec_Alcohol Hydroxylation (MAH1 enzyme) Ketone This compound Sec_Alcohol->Ketone Oxidation (MAH1 enzyme)

Caption: Biosynthesis of this compound from VLCFAs.

General Experimental Workflow for this compound Analysis

This workflow outlines the major stages involved in the analysis of this compound from sample collection to data interpretation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plant Leaves) Extraction Wax Extraction (Solvent Dip) Sample_Collection->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Peak_ID Peak Identification GCMS->Peak_ID Quantification Quantification Peak_ID->Quantification Interpretation Data Interpretation Quantification->Interpretation

Caption: Workflow for this compound analysis.

References

Optimizing extraction efficiency of Nonacosan-15-one from waxy plant surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Nonacosan-15-one from waxy plant surfaces.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

A1: this compound is a long-chain symmetrical ketone, also known as dimyristyl ketone.[1] It is a major component of the epicuticular wax of many plants, which forms a protective layer on the surface of leaves and stems.[2] It is commonly found in species of the Brassica genus (e.g., broccoli, cabbage) and has been identified in the leaf wax of various other plants.[1][2]

Q2: What are the primary challenges in extracting this compound?

A2: The primary challenge lies in efficiently penetrating the complex, hydrophobic matrix of the plant's cuticular wax.[3] Key difficulties include selecting a solvent that can effectively solubilize the target compound without co-extracting excessive amounts of impurities like chlorophyll and other lipids, and ensuring the complete removal of the compound from both the epicuticular and intracuticular wax layers.[4]

Q3: What are the most common methods for extracting compounds from waxy plant surfaces?

A3: The main methods include:

  • Solvent Extraction: Immersing or washing the plant material in a non-polar organic solvent like n-hexane or dichloromethane.[4]

  • Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to create acoustic cavitation, which disrupts cell structures and enhances solvent penetration and mass transfer.[5][6][7]

  • Supercritical Fluid Extraction (SFE): Utilizing a supercritical fluid, most commonly carbon dioxide (scCO₂), as a solvent.[8][9] This method is highly tunable and allows for selective extraction by modifying pressure and temperature.[8][9]

Q4: Is supercritical CO₂ (scCO₂) a suitable solvent for this compound?

A4: Yes, scCO₂ is an excellent solvent for extracting lipophilic compounds like long-chain ketones from plant waxes.[10][11] Its non-polar nature is well-suited for solubilizing waxy components. A key advantage of scCO₂ is its selectivity; by adjusting the pressure and temperature, you can target specific classes of compounds.[8][9] Furthermore, it is non-toxic, non-flammable, and easily removed from the final extract, leaving no solvent residue.[8]

Troubleshooting Guide

Q5: I am experiencing very low yields of this compound. What are the potential causes and solutions?

A5: Low yields can stem from several factors. Refer to the troubleshooting logic diagram below.

  • Incorrect Solvent: The solvent may not be optimal. For waxy compounds, non-polar solvents are required.

    • Solution: Use or switch to a non-polar solvent like n-hexane. For SFE, ensure the CO₂ density (pressure/temperature) is appropriate for non-polar compounds.[4][8]

  • Insufficient Extraction Time/Temperature: The extraction may not be running long enough or at a high enough temperature to be effective.

    • Solution: Increase the extraction time. For solvent extraction, a duration of at least 3 hours is recommended.[4] Gently increasing the temperature can improve solubility, but be cautious of potential degradation.

  • Improper Sample Preparation: The surface area of the plant material may be insufficient.

    • Solution: While grinding can increase surface area, for epicuticular waxes, it can also release more intracellular impurities. Consider using whole leaves or gently cutting them to maintain a focus on the surface wax. The key is consistency in preparation.

  • Inefficient Extraction Method: The chosen method may not be powerful enough.

    • Solution: Consider switching to a more advanced technique. Ultrasound-Assisted Extraction (UAE) can significantly improve solvent penetration and reduce extraction time compared to simple immersion.[6]

Q6: My extract contains a high concentration of chlorophyll and other impurities. How can I increase its purity?

A6: This is a common issue, especially when using polar co-solvents or disruptive extraction methods.

  • Pre-Extraction Treatment: Briefly washing the plant material with a more polar solvent (like acetone or ethanol) can sometimes remove surface impurities before extracting the target wax components with a non-polar solvent.

  • Optimize SFE Parameters: In Supercritical Fluid Extraction, high pressures can lead to the co-extraction of more polar compounds.

    • Solution: Try a step-wise extraction. Start at a lower pressure (e.g., 200 bar) to selectively extract the most non-polar waxes like this compound, then increase the pressure if other compounds are desired.[11]

  • Post-Extraction Purification:

    • Solution: Use column chromatography with silica gel as the stationary phase and a non-polar mobile phase (e.g., hexane/ethyl acetate gradient) to separate the ketone from more polar impurities. Recrystallization from a suitable solvent is also an effective purification method.[11]

Q7: My results are inconsistent from one experiment to the next. How can I improve reproducibility?

A7: Reproducibility issues often arise from a lack of standardization in the experimental protocol.

  • Plant Material: The chemical composition of plant waxes can vary with the plant's age, growing conditions, and harvest time.

    • Solution: Use plant material from the same source, harvested at the same developmental stage. Standardize the drying and storage process for the samples.

  • Sample Preparation: Variations in particle size or surface area can significantly alter extraction efficiency.

    • Solution: Implement a consistent protocol for preparing the plant material (e.g., consistent cutting, avoiding fine powder unless necessary).

  • Extraction Parameters: Ensure all parameters are precisely controlled.

    • Solution: For any extraction method, meticulously document and control the solvent-to-solid ratio, extraction time, temperature, and (for SFE) pressure and CO₂ flow rate.

Experimental Protocols

Protocol 1: Optimized Solvent Extraction (SE)
  • Preparation: Weigh approximately 10g of dried, whole, or coarsely cut plant leaves.

  • Extraction: Fully submerge the plant material in 200mL of n-hexane in a sealed flask.

  • Agitation: Place the flask on an orbital shaker at a moderate speed (e.g., 120 rpm).

  • Duration & Temperature: Allow the extraction to proceed for 3-6 hours at room temperature.[4]

  • Filtration: Filter the solvent extract through Whatman No. 1 filter paper to remove the plant material.

  • Concentration: Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude wax extract.

  • Purification: Proceed with column chromatography or recrystallization to isolate this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Place 5g of dried, coarsely cut plant material into a 250mL beaker or flask.

  • Solvent Addition: Add 100mL of n-hexane to the vessel.

  • Sonication: Place the vessel in an ultrasonic bath.[5] Ensure the water level in the bath is adequate.

  • Parameters: Set the sonication frequency (e.g., 20-40 kHz) and power. Set the extraction time for 30-60 minutes and the temperature to a controlled value (e.g., 30-40°C) to prevent thermal degradation.

  • Post-Extraction: After sonication, filter the mixture and concentrate the solvent as described in the Solvent Extraction protocol.

Protocol 3: Supercritical Fluid Extraction (SFE)
  • Preparation: Load approximately 10g of dried, coarsely cut plant material into the SFE extraction vessel.

  • System Setup:

    • Set the CO₂ pump to deliver a constant flow rate.

    • Heat the extraction vessel to the desired temperature (e.g., 60°C).[11]

    • Pressurize the system to the target extraction pressure (e.g., 200-300 bar).[11]

  • Extraction: Begin the flow of supercritical CO₂ through the vessel. The extraction fluid, now containing the dissolved wax, flows to a separator.

  • Separation: In the separator, reduce the pressure (e.g., to 60 bar).[12] This causes the CO₂ to return to a gaseous state, losing its solvating power and precipitating the extracted wax.

  • Collection: Collect the crude wax extract from the separator vessel. The solvent-free CO₂ can be recycled.[13]

  • Duration: Continue the extraction for a set period, typically 60-120 minutes.

Quantitative Data Summary

Table 1: Comparison of Common Extraction Methods for Plant Waxes

ParameterSolvent Extraction (SE)Ultrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Principle Solubilization by an organic solventAcoustic cavitation enhances mass transfer[5][7]Solubilization by a supercritical fluid[8][9]
Selectivity Low to ModerateLow to ModerateHigh (tunable with P/T)[8]
Extraction Time Long (hours)[4]Short (minutes)[6]Moderate (1-2 hours)
Solvent Usage HighModerateLow (CO₂ is recycled)[13]
Purity of Crude Extract Low (often high in co-extractives)ModerateHigh (solvent-free)[8]
Initial Cost LowModerateHigh

Table 2: Recommended Parameters for Supercritical Fluid Extraction (SFE) of this compound

ParameterRecommended RangeRationale
Pressure (bar) 200 - 400Higher pressure increases CO₂ density and solvating power. A lower pressure (200 bar) may offer higher selectivity for non-polar ketones.[11]
Temperature (°C) 40 - 60Must be above the critical temperature of CO₂ (31.1°C). Higher temperatures can decrease solvent density but increase solute vapor pressure, requiring careful optimization.[11]
CO₂ Flow Rate 10 - 20 g/min A sufficient flow rate ensures efficient transport of the extracted material.
Co-solvent None (initially)This compound is highly non-polar; a co-solvent is likely unnecessary and would reduce selectivity by extracting more polar impurities.[8]

Visualizations

Experimental & Logical Workflows

G cluster_workflow General Experimental Workflow A Plant Material Collection (e.g., Brassica oleracea leaves) B Sample Pre-treatment (Drying, Coarse Cutting) A->B C Extraction (SE, UAE, or SFE) B->C D Separation (Filtration / Depressurization) C->D E Crude Extract D->E F Purification (Column Chromatography / Recrystallization) E->F G Isolated this compound F->G H Analysis (GC-MS, NMR) G->H

Caption: General workflow for this compound extraction and analysis.

G start Problem: Low Extraction Yield q1 Is the solvent non-polar? (e.g., n-hexane) start->q1 a1_no Switch to a non-polar solvent q1->a1_no No q2 Is sample preparation adequate (surface area)? q1->q2 Yes a1_yes Increase extraction time and/or temperature end Re-evaluate Yield a1_yes->end a1_no->end q2->a1_yes a2_yes Consider a more efficient method (e.g., UAE/SFE) q2->a2_yes Yes a2_no Standardize sample prep (e.g., consistent cutting) q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting logic for addressing low extraction yields.

G cluster_sfe Supercritical Fluid Extraction (SFE) Process CO2_Tank CO₂ Tank (Liquid) Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater Extractor Extraction Vessel (Plant Material + scCO₂) Heater->Extractor BPR Back Pressure Regulator Extractor->BPR Separator Separator BPR->Separator Collection Wax Extract Collection Separator->Collection Recycle CO₂ Recycle Loop Separator->Recycle Gaseous CO₂ Recycle->CO2_Tank

Caption: Process flow diagram for Supercritical Fluid Extraction (SFE).

References

How to minimize degradation of Nonacosan-15-one during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Nonacosan-15-one during sample preparation for analytical procedures such as Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a long-chain aliphatic ketone, often found as a component of plant cuticular waxes. Like other lipids, it can be susceptible to degradation through pathways such as oxidation and hydrolysis, especially during extraction and sample preparation.[1][2] Degradation can lead to inaccurate quantification and misinterpretation of analytical results.

Q2: What are the primary factors that can cause the degradation of this compound during sample preparation?

The primary factors contributing to the degradation of long-chain ketones like this compound include:

  • Oxidation: Exposure to atmospheric oxygen, especially when heated or exposed to light, can lead to oxidative cleavage.[1][3]

  • Thermal Stress: High temperatures used during extraction (e.g., Soxhlet) or solvent evaporation can accelerate degradation.[4]

  • Enzymatic Activity: If working with fresh biological samples (e.g., plant tissues), endogenous enzymes can degrade lipids if not properly inactivated.[1]

  • Reactive Reagents: The use of harsh chemicals or acidic/alkaline conditions during extraction can potentially alter the ketone.

  • Improper Storage: Storing samples or extracts in a dry state, exposed to air and light, can lead to significant degradation over time.[1]

Q3: How should I store my samples before and after extraction to minimize degradation?

For optimal preservation, follow these storage guidelines:

  • Tissue Samples: If not extracting immediately, flash-freeze fresh tissues in liquid nitrogen and store them in sealed glass containers at -70°C or below.[1]

  • Lipid Extracts: It is best to store lipid extracts in a solvent mixture (e.g., chloroform/methanol) rather than in a dry state.[1] Fill the glass vials, flush with nitrogen gas to displace oxygen, and seal with Teflon-lined caps.[1] Store at -20°C or lower for long-term stability.

Q4: What are the recommended extraction methods for this compound?

The choice of extraction method depends on the sample matrix. For plant waxes and other biological tissues, methods developed for lipid extraction are most appropriate:

  • Bligh and Dyer or Folch Methods: These are considered gold-standard techniques for lipid extraction using a chloroform-methanol solvent system.[4] They are efficient for both wet and dry samples.

  • Hexane/Isopropanol Extraction: This is a less toxic alternative to chloroform-based methods and is effective for extracting non-polar lipids.[5]

  • Soxhlet Extraction: While this method can provide high yields, the prolonged heating can increase the risk of thermal degradation and oxidation of the analyte.[4] If used, it should be performed with care, possibly under an inert atmosphere.

Q5: Should I use antioxidants during my sample preparation?

Yes, the addition of antioxidants is a recommended practice to minimize lipid oxidation.[3] Common antioxidants used in lipid analysis include Butylated Hydroxytoluene (BHT) or Epigallocatechin gallate (EGCG). These can be added to the extraction solvent to protect the analyte throughout the preparation process.

Q6: Is derivatization necessary for the analysis of this compound by GC-MS?

While this compound is a relatively large molecule, it may be volatile enough for GC-MS analysis without derivatization. However, for improved chromatographic peak shape, increased thermal stability, and to avoid potential issues with active sites in the GC system, derivatization is often recommended for ketones. A common two-step derivatization process involves:

  • Methoximation: This step converts the ketone group into an oxime, which protects it and prevents tautomerization that could lead to multiple derivative peaks.[6]

  • Silylation: This follows methoximation and replaces active hydrogens with a trimethylsilyl (TMS) group, increasing the volatility of the molecule.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Incomplete extraction from the sample matrix.Ensure the sample is thoroughly homogenized. Consider using a more robust extraction method like the Bligh and Dyer or Folch technique.[4] For plant tissues, grinding the sample in liquid nitrogen can improve extraction efficiency.[1]
Degradation during extraction.Avoid excessive heat and light. Use an extraction method with minimal heating, such as a modified Bligh and Dyer method. Add an antioxidant like BHT to the extraction solvent.[3]
Presence of unexpected peaks in the chromatogram Oxidative degradation products (e.g., smaller chain aldehydes or carboxylic acids).Flush storage vials and extraction apparatus with nitrogen to minimize oxygen exposure.[1] Store extracts at low temperatures (-20°C or below).
Contamination from solvents or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to identify any background contamination.
Multiple peaks for this compound after derivatization Tautomerization of the ketone before or during silylation.Perform a methoximation step before silylation to protect the keto group and prevent the formation of multiple derivatives.[6]
Poor peak shape (tailing) in GC-MS analysis Interaction of the ketone with active sites in the GC inlet or column.Derivatize the sample to create a less polar and more stable compound. Use a deactivated GC inlet liner and a high-quality, low-bleed GC column.
Gradual decrease in analyte concentration in stored extracts Ongoing oxidation or hydrolysis during storage.Ensure extracts are stored in a solvent under a nitrogen atmosphere at low temperatures.[1] Avoid storing extracts in a dry state.

Data on Factors Affecting Long-Chain Ketone Stability

While specific quantitative data for this compound is limited in the literature, the following table summarizes qualitative data and best practices for minimizing the degradation of long-chain ketones and other lipids during sample preparation.

Parameter Condition to Avoid Recommended Condition Rationale
Temperature Prolonged exposure to high temperatures (e.g., > 40°C)Perform extractions at room temperature or below. Evaporate solvents under a gentle stream of nitrogen at low heat.Minimizes thermal degradation and oxidation.[4]
Light Exposure to direct sunlight or UV lightWork in a well-lit lab but avoid direct exposure. Use amber vials for storage.Light can catalyze oxidative reactions.[3]
Oxygen Exposure to atmospheric oxygenHandle samples and extracts under an inert atmosphere (e.g., nitrogen or argon).[1]Prevents oxidation of the ketone.
Storage State Dry film after solvent evaporationStore in a solvent (e.g., chloroform/methanol or hexane/isopropanol).[1]Solvents can offer some protection against oxidation.
Enzymes Active endogenous enzymes in fresh tissueImmediately process fresh samples by immersing in hot isopropanol or flash-freezing in liquid nitrogen.[1]Inactivates enzymes that can degrade lipids.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Wax

This protocol is based on a modified Bligh and Dyer method for lipid extraction.

  • Sample Homogenization: Weigh approximately 1 gram of fresh or flash-frozen plant tissue. If frozen, grind to a fine powder under liquid nitrogen using a mortar and pestle.[1]

  • Initial Extraction: Transfer the homogenized tissue to a glass centrifuge tube. Add 3 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex thoroughly for 1 minute.

  • Phase Separation: Add 1 mL of chloroform and vortex for 30 seconds. Then add 1 mL of water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

  • Collection of Organic Layer: Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean glass vial.

  • Re-extraction: Add another 2 mL of chloroform to the remaining sample, vortex, and centrifuge again. Collect the chloroform layer and combine it with the first extract.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas at a temperature no higher than 35°C.

  • Storage: Re-dissolve the lipid extract in a known volume of hexane or chloroform for storage under nitrogen at -20°C.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This two-step protocol involves methoximation followed by silylation.[6]

  • Drying the Sample: Ensure the lipid extract is completely dry before derivatization. This can be achieved by evaporating the solvent under nitrogen and then placing the sample in a desiccator for at least 30 minutes.

  • Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dry sample. Cap the vial tightly and heat at 60°C for 30 minutes.

  • Silylation: After the sample has cooled to room temperature, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Cap the vial and heat at 60°C for another 30 minutes.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_derivatization Derivatization for GC-MS cluster_analysis Analysis sample Plant Tissue Sample homogenize Homogenize in Liquid N2 sample->homogenize extract Extract with Chloroform/Methanol homogenize->extract centrifuge Centrifuge for Phase Separation extract->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate Solvent under N2 collect->evaporate methoximation Methoximation (Methoxyamine HCl) evaporate->methoximation silylation Silylation (MSTFA) methoximation->silylation gcms GC-MS Analysis silylation->gcms

Caption: Recommended workflow for the extraction and derivatization of this compound.

degradation_pathways cluster_factors Degradation Factors cluster_products Potential Degradation Products nonacosanone This compound degradation_products Oxidative Cleavage Products (e.g., aldehydes, carboxylic acids) nonacosanone->degradation_products oxygen Oxygen oxygen->nonacosanone heat Heat heat->nonacosanone light Light light->nonacosanone enzymes Enzymes enzymes->nonacosanone

References

Technical Support Center: Analysis of Nonacosan-15-one by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Nonacosan-15-one.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, which for this compound could include lipids, proteins, salts, and other endogenous compounds from the biological sample.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] Ion suppression is the more common phenomenon and can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[4][5] Given that this compound is a long-chain ketone, it is likely to be extracted with other lipids, such as phospholipids, which are notorious for causing significant matrix effects.[6]

Q2: What are the primary causes of matrix effects in the analysis of this compound?

A2: The primary causes of matrix effects are co-eluting endogenous compounds from the sample matrix that interfere with the ionization process in the mass spectrometer's source.[1][2] For this compound, which is often found in complex biological matrices like plant waxes or insect cuticles, the main culprits are often other lipids, particularly phospholipids.[6][7] These molecules can compete with this compound for ionization, alter the physical properties of the droplets in the electrospray ionization (ESI) source, and lead to inaccurate quantification.[3][8]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a standard solution of this compound directly into the mass spectrometer after the analytical column while injecting a blank matrix extract. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[9]

  • Post-Extraction Spike Method: This quantitative approach compares the signal response of this compound in a neat solvent to its response when spiked into a blank matrix extract after the extraction process.[9] The percentage matrix effect can be calculated to quantify the degree of ion suppression or enhancement.[8]

Q4: What is the most effective way to minimize matrix effects?

A4: The most effective strategy to combat matrix effects is to remove the interfering components through rigorous sample preparation before LC-MS analysis.[1][6] Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed to clean up the sample and isolate the analyte of interest from the bulk of the matrix components.[1][6] For lipid-rich matrices, specialized techniques like phospholipid removal plates can be particularly effective.

Q5: Can I use an internal standard to correct for matrix effects?

A5: Yes, using an internal standard is a highly recommended strategy to compensate for matrix effects.[1] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled this compound).[10][11] A SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the ratio of the analyte to the internal standard.[1] While a specific SIL for this compound may not be commercially available, a structurally similar long-chain ketone with a stable isotope label could be a suitable alternative.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor reproducibility of this compound signal in replicate injections. Inconsistent matrix effects between samples.* Improve Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][6] Consider using phospholipid removal products if analyzing plasma or serum samples. * Use a Stable Isotope-Labeled Internal Standard: This will help to correct for variations in matrix effects between samples.[10][11]
Low sensitivity or inability to detect this compound at expected concentrations. Significant ion suppression.* Optimize Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components.[1] * Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[4][9] However, ensure the diluted concentration of this compound is still above the instrument's limit of detection. * Change Ionization Source: If using electrospray ionization (ESI), consider trying atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[12]
Signal intensity of this compound is higher than expected. Ion enhancement.* Evaluate Matrix Components: Identify the source of enhancement through a systematic analysis of the blank matrix. * Improve Sample Cleanup: Utilize a more selective sample preparation technique to remove the enhancing compounds.[6]
Calibration curve for this compound is non-linear. Matrix effects are concentration-dependent.* Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to ensure that the calibrators and the samples experience similar matrix effects.[1]

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on reducing matrix effects, as demonstrated in studies on similar lipophilic compounds. The values represent the percentage of matrix effect, where a negative value indicates ion suppression and a positive value indicates ion enhancement. A value closer to zero signifies a more effective removal of matrix interferences.

Sample Preparation MethodAnalyte TypeMatrixMatrix Effect (%)Reference
Protein PrecipitationSmall Molecule DrugPlasma-45%
Liquid-Liquid ExtractionSmall Molecule DrugPlasma-15%[13]
Solid-Phase Extraction (SPE)Small Molecule DrugPlasma-10%[1]
HybridSPE-PhospholipidPropranololPlasma< -5%

Note: Data is illustrative and based on general findings for lipophilic compounds. The actual matrix effect for this compound will be dependent on the specific matrix and analytical conditions.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike

  • Prepare a blank matrix sample: Extract a sample that does not contain this compound using your established sample preparation protocol.

  • Prepare a neat standard solution (A): Dissolve a known concentration of this compound in the final reconstitution solvent.

  • Prepare a post-extraction spiked sample (B): Spike the blank matrix extract with the same concentration of this compound as in the neat standard solution.

  • Analyze both samples: Inject both solutions into the LC-MS/MS system and record the peak area for this compound.

  • Calculate the matrix effect:

    • Matrix Effect (%) = [(Peak Area in B - Peak Area in A) / Peak Area in A] * 100

    • A negative value indicates ion suppression, while a positive value indicates ion enhancement.[8]

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for this compound.

  • Condition the SPE cartridge: Pass an appropriate solvent (e.g., methanol) followed by an equilibration buffer (e.g., water) through a C18 SPE cartridge.

  • Load the sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences while retaining this compound.

  • Elute the analyte: Elute this compound from the cartridge using a stronger organic solvent (e.g., acetonitrile or ethyl acetate).

  • Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_sample Sample Matrix cluster_process LC-MS Analysis cluster_result Result cluster_solution Mitigation Strategy Analyte This compound Coelution Co-elution Analyte->Coelution Interferences Matrix Components (e.g., Phospholipids) Interferences->Coelution Cleanup Effective Sample Prep (SPE, LLE) Interferences->Cleanup Ionization Ionization Source Coelution->Ionization Suppression Ion Suppression Ionization->Suppression Competition for ionization Accurate Accurate Signal Ionization->Accurate Cleanup->Ionization Removes Interferences

Caption: Conceptual workflow illustrating how matrix components can cause ion suppression and how effective sample preparation mitigates this effect.

TroubleshootingFlowchart Start Inconsistent/Inaccurate Results for This compound? CheckMatrixEffect Assess Matrix Effect (Post-column infusion or Post-extraction spike) Start->CheckMatrixEffect MatrixEffectPresent Matrix Effect > 20%? CheckMatrixEffect->MatrixEffectPresent ImproveSamplePrep Implement/Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) MatrixEffectPresent->ImproveSamplePrep Yes NoMatrixEffect Matrix Effect < 20% MatrixEffectPresent->NoMatrixEffect No UseIS Use Stable Isotope-Labeled Internal Standard ImproveSamplePrep->UseIS OptimizeLC Optimize Chromatographic Separation UseIS->OptimizeLC Reevaluate Re-evaluate Matrix Effect OptimizeLC->Reevaluate Reevaluate->MatrixEffectPresent End Accurate & Reproducible Results Reevaluate->End Resolved CheckOther Investigate other sources of error (e.g., instrument parameters, standard prep) NoMatrixEffect->CheckOther

Caption: A logical troubleshooting flowchart for addressing matrix effects in the analysis of this compound.

References

Technical Support Center: Derivatization of Nonacosan-15-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Nonacosan-15-one. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful sample preparation for analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary before analysis?

A1: this compound, a long-chain aliphatic ketone, has a high molecular weight and a polar carbonyl group, resulting in low volatility and thermal instability.[1][2][3] Derivatization is a chemical modification process that converts the ketone into a more volatile and thermally stable derivative, making it suitable for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1][3][4] This process improves chromatographic separation and detection sensitivity.[1]

Q2: What are the most common derivatization methods for ketones like this compound?

A2: The most common methods involve a two-step process:

  • Oximation (specifically Methoximation): The ketone group is reacted with a reagent like Methoxyamine hydrochloride (MeOx) to form an oxime.[4][5] This step protects the keto group and prevents tautomerization, which could otherwise lead to multiple derivative peaks.[4][5]

  • Silylation: Following oximation, any other active hydrogen atoms in the molecule (though absent in this compound itself, they may be present in other sample components or related analytes) are replaced with a trimethylsilyl (TMS) group using a silylating agent like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA).[1][4] This significantly increases the volatility of the analyte.[1][4]

For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization with Girard reagents (e.g., Girard P or T) to form hydrazones is also a viable strategy, as it improves ionization efficiency.[6][7][8]

Q3: What are the critical factors to consider for a successful derivatization reaction?

A3: Key factors include:

  • Absence of Moisture: Water can react with derivatizing reagents, reducing their effectiveness and leading to incomplete reactions. It is crucial to ensure samples are thoroughly dried, for instance, by lyophilization, before adding the reagents.[4]

  • Reagent Purity and Stability: Use high-purity reagents and store them under appropriate conditions (e.g., in a desiccator) to prevent degradation.

  • Reaction Temperature and Time: The reaction conditions must be optimized to ensure the reaction goes to completion.[3] For example, methoximation might require heating at 37°C for 90 minutes, followed by silylation at the same temperature for 30 minutes.[4]

  • Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving both the analyte and the reagents. Pyridine is commonly used for oximation reactions.[4][5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Product Yield 1. Presence of moisture in the sample or reagents.2. Inactive/degraded derivatization reagents.3. Suboptimal reaction temperature or time.4. Improper sample-to-reagent ratio.1. Ensure the sample is completely dry before derivatization (e.g., through lyophilization).[4] Use anhydrous solvents and store reagents in a desiccator.2. Use fresh, high-quality reagents. Check the expiration dates.3. Optimize the reaction temperature and duration. A typical starting point for methoximation is 37°C for 90 minutes.[4]4. Ensure a sufficient excess of the derivatizing reagent is used.
Multiple Peaks for a Single Analyte in Chromatogram 1. Incomplete derivatization.2. Tautomerization of the ketone leading to multiple isomers.3. Side reactions or degradation of the analyte/derivative.1. Increase reaction time, temperature, or the amount of derivatizing reagent.2. Perform a methoximation step before silylation to "lock" the carbonyl group and prevent enol formation.[4][5]3. Ensure the GC inlet temperature is not excessively high, which could cause thermal degradation of the derivative.
Poor Peak Shape (Tailing) 1. Interaction of polar groups with the GC column.2. Incomplete derivatization leaving polar sites on the analyte.3. Active sites in the GC liner or column.1. Ensure complete derivatization to mask all polar functional groups.2. Confirm the derivatization reaction has gone to completion.3. Use a deactivated GC liner and a high-quality, appropriate GC column.
Presence of Contaminant Peaks 1. Contaminated reagents or solvents.2. "Bleed" from the GC column or septum.3. Contamination from sample handling (e.g., plasticizers).1. Run a blank analysis with only the solvent and reagents to identify contaminant sources.2. Condition the GC column according to the manufacturer's instructions. Use a high-quality, low-bleed septum.3. Use high-purity solvents and avoid plastic labware where possible.

Experimental Protocols

Protocol 1: Two-Step Methoximation-Silylation for GC-MS Analysis

This protocol is a general guideline for the derivatization of long-chain ketones like this compound.

1. Sample Preparation:

  • Ensure the sample containing this compound is completely dry. If the sample is in an aqueous solution, it should be lyophilized to dryness in a reaction vial.[4]

2. Methoximation:

  • Prepare a solution of Methoxyamine hydrochloride (MeOx) in pyridine (e.g., 20 mg/mL).
  • Add an appropriate volume of the MeOx solution (e.g., 50 µL) to the dried sample.
  • Vortex the mixture to ensure complete dissolution.
  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C or up to 80°C) for a specified time (e.g., 30-90 minutes) with shaking.[4][5]

3. Silylation:

  • After the methoximation step is complete and the vial has cooled to room temperature, add a silylating agent such as N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) (e.g., 80 µL).
  • Vortex the mixture again.
  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes) with shaking.[4]

4. Analysis:

  • The derivatized sample is now ready for injection into the GC-MS system.

Visualizations

DerivatizationWorkflow Experimental Workflow for this compound Derivatization cluster_prep Sample Preparation cluster_methoximation Step 1: Methoximation cluster_silylation Step 2: Silylation cluster_analysis Analysis start Sample containing This compound dry Lyophilize to complete dryness start->dry add_meox Add Methoxyamine HCl in Pyridine dry->add_meox incubate_meox Incubate (e.g., 37°C, 90 min) with shaking add_meox->incubate_meox add_mstfa Add MSTFA incubate_meox->add_mstfa incubate_mstfa Incubate (e.g., 37°C, 30 min) with shaking add_mstfa->incubate_mstfa analysis GC-MS Analysis incubate_mstfa->analysis

Caption: Workflow for the two-step derivatization of this compound.

TroubleshootingTree Troubleshooting Derivatization Issues start Poor Analytical Result q1 Is there a peak for the derivatized analyte? start->q1 a1_no No or very low peak intensity q1->a1_no No a1_yes Peak is present, but problematic q1->a1_yes Yes q2 Was the sample completely dry? a1_no->q2 q3 Are there multiple peaks for the analyte? a1_yes->q3 a2_no Incomplete reaction due to moisture. Lyophilize sample thoroughly. q2->a2_no No a2_yes Check reagent activity and optimize reaction conditions (time, temp). q2->a2_yes Yes a3_yes Incomplete derivatization or tautomerization. Increase reagent concentration/time. Ensure methoximation step. q3->a3_yes Yes a3_no Is the peak shape poor (e.g., tailing)? q3->a3_no No a4_yes Incomplete derivatization or active sites in GC system. Check system for leaks/contamination. a3_no->a4_yes Yes a4_no Check for contamination in blanks and reagents. a3_no->a4_no No

Caption: A decision tree for troubleshooting common derivatization problems.

References

Strategies for improving the signal-to-noise ratio for Nonacosan-15-one detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Nonacosan-15-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio (S/N) in your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Issue 1: Low or No Signal for this compound

Possible Causes and Solutions:

CauseSolution
Sample Degradation Ensure proper sample storage (cool, dark, and airtight). Prepare fresh samples before analysis.
Inefficient Extraction Optimize the extraction method. For a volatile compound like this compound, consider Solid Phase Microextraction (SPME) for a solvent-free, sensitive extraction.
Poor Volatilization in Inlet Increase the injector temperature, but do not exceed the thermal stability limit of this compound. Use an appropriate inlet liner, such as one with glass wool, to aid in volatilization.
Column Incompatibility Use a low-polarity column, such as a DB-5ms or equivalent, which is suitable for the analysis of long-chain, non-polar compounds.[1][2]
Mass Spectrometer Settings Ensure the MS is operating in the correct mode (e.g., Selected Ion Monitoring - SIM) to maximize sensitivity for the target ions of this compound (m/z 225, 241).
Issue 2: High Background Noise

Possible Causes and Solutions:

CauseSolution
Contaminated Carrier Gas Use high-purity carrier gas (Helium or Hydrogen) and install in-line gas purifiers to remove oxygen, moisture, and hydrocarbons.
Column Bleed Condition the GC column according to the manufacturer's instructions. Avoid exceeding the column's maximum operating temperature.[3][4]
Septum Bleed Use high-quality, low-bleed septa and replace them regularly.
Dirty Ion Source Clean the ion source of the mass spectrometer according to the manufacturer's maintenance schedule.
Matrix Interference Employ a more selective sample preparation technique, such as SPME, to minimize the co-extraction of interfering compounds from the sample matrix.
Issue 3: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Active Sites in the Inlet or Column Use an ultra-inert inlet liner and a highly inert GC column.[2][4] Deactivate the liner with a silylating agent if necessary.
Column Overloading Reduce the injection volume or dilute the sample.
Inappropriate Injection Technique Use a fast and consistent injection speed for manual injections. For autosamplers, optimize the injection parameters.
Improper Column Installation Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.

Frequently Asked Questions (FAQs)

Q1: What is the optimal analytical technique for detecting this compound?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. For enhanced sensitivity and selectivity, especially in complex matrices, consider using GC coupled with tandem mass spectrometry (GC-MS/MS) or comprehensive two-dimensional gas chromatography (GCxGC-MS).[5]

Q2: How can I improve the volatility of this compound for GC-MS analysis?

A2: Derivatization is a chemical modification process that can significantly improve the volatility and thermal stability of ketones.[6][7] For this compound, a silylation reaction to convert the ketone to a more volatile silyl enol ether is a potential strategy. This can lead to sharper peaks and an improved signal-to-noise ratio.

Q3: What are the key parameters to optimize in a GC-MS method for this compound?

A3: Key parameters to optimize include:

  • Inlet Temperature: High enough for efficient volatilization without causing thermal degradation.

  • Column: A non-polar or low-polarity column is recommended.[8]

  • Oven Temperature Program: A temperature ramp that effectively separates this compound from other matrix components.

  • Carrier Gas Flow Rate: An optimal flow rate ensures good peak shape and resolution.

  • MS Detection Mode: Selected Ion Monitoring (SIM) mode is more sensitive than full scan mode for target compound analysis.

Q4: What is Solid Phase Microextraction (SPME) and how can it benefit my analysis?

A4: SPME is a solvent-free sample preparation technique where a coated fiber is exposed to the sample (or its headspace) to extract analytes.[9] It is particularly useful for volatile and semi-volatile compounds like insect pheromones. Benefits include high sensitivity, reduced sample preparation time, and minimization of solvent use and matrix effects.

Q5: How do I choose the right SPME fiber for this compound?

A5: The choice of SPME fiber coating depends on the polarity of the analyte. For a relatively non-polar compound like this compound, a non-polar coating such as polydimethylsiloxane (PDMS) would be a suitable starting point.

Data Presentation

The following table provides illustrative data on the potential impact of different strategies on the signal-to-noise ratio for the detection of a long-chain ketone like this compound. Note: These values are for demonstration purposes and actual results may vary depending on the specific experimental conditions.

StrategyBaseline S/NS/N after ImplementationFold Improvement
Use of High-Purity Carrier Gas 15302
SPME vs. Liquid-Liquid Extraction 25753
Derivatization (Silylation) 401203
Use of an Ultra-Inert Inlet Liner 30602
Switching to SIM Mode from Full Scan 1010010

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Microextraction (SPME)
  • Place the sample (e.g., insect cuticle extract, air sample filter) in a 20 mL headspace vial.

  • Add an internal standard if quantitative analysis is required.

  • Seal the vial with a septum cap.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a set period (e.g., 15 minutes) to allow the analytes to partition into the headspace.

  • Expose a PDMS-coated SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the incubation temperature.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

Protocol 2: Derivatization of this compound (Illustrative)
  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 70°C for 1 hour.

  • Cool the vial to room temperature before injection into the GC-MS.

Protocol 3: GC-MS Analysis of a Long-Chain Ketone (General Method)
  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977C MSD or equivalent

  • Inlet: Split/splitless injector at 280°C

  • Injection Mode: Splitless

  • Liner: Ultra Inert splitless liner with glass wool

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp 1: 10°C/min to 320°C

    • Hold at 320°C for 10 minutes

  • MSD Transfer Line: 300°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • SIM Ions for this compound: m/z 225 (quantifier), 241 (qualifier)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (SPME) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic decision decision action action start Low S/N Ratio decision1 decision1 start->decision1 Check Signal Intensity decision2 decision2 decision1->decision2 Low Signal decision3 decision3 decision1->decision3 High Noise action1 Increase Injector Temp decision2->action1 Optimize Injection action2 Inspect Septum/Ferrules decision2->action2 Check for Leaks action3 Improve Volatility decision2->action3 Consider Derivatization action4 Install Gas Purifiers decision3->action4 Use High Purity Gas action5 Bakeout Column decision3->action5 Condition Column action6 Perform MS Maintenance decision3->action6 Clean Ion Source

Caption: Troubleshooting logic for low signal-to-noise ratio.

References

Technical Support Center: Identification of Long-Chain Ketones in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately identifying long-chain ketones (LCKs) in complex plant extracts.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the extraction, analysis, and identification of LCKs from plant matrices.

Sample Preparation & Extraction

Q1: I am seeing low recovery of my target long-chain ketones. What are the possible causes and solutions?

A1: Low recovery of LCKs is a frequent issue stemming from suboptimal extraction procedures. LCKs are typically found in the epicuticular wax of plants and require efficient solubilization.

Possible Causes:

  • Inappropriate Solvent Choice: The polarity of the extraction solvent may not be suitable for the specific LCKs and the plant matrix.

  • Insufficient Extraction Time or Temperature: The extraction may not be long enough or at a high enough temperature to efficiently extract the LCKs.

  • Matrix Effects: Other compounds in the plant extract can interfere with the extraction process.

Troubleshooting & Solutions:

  • Solvent Optimization: Experiment with a range of solvents with varying polarities. Nonpolar solvents like n-hexane and chloroform are commonly used for epicuticular waxes. For β-diketones like hentriacontane-14,16-dione from wheat straw, solvents such as petroleum ether and toluene have been traditionally used, with sustainable alternatives like 2,2,5,5-tetramethyloxolane (TMO) and 2,5-diethyl-2,5-dimethyloxolane (DEDMO) also showing good recovery.[1][2][3][4]

  • Extraction Method: Consider using more exhaustive extraction techniques like Soxhlet extraction or accelerated solvent extraction (ASE) which can improve recovery over simple maceration.[5] For instance, ASE has been shown to have a 20% higher recovery of alkanes compared to traditional saponification/esterification methods.[5]

  • Chelation for β-Diketones: For β-diketones, a selective extraction method involving chelation with copper(II) acetate can significantly improve purity and recovery. The β-diketone forms a complex with the copper ions, which can then be isolated and the free diketone regenerated.[2][4]

  • Temperature and Time: Optimize the extraction time and temperature. For solvent extraction, longer durations and gentle heating can enhance recovery, but be mindful of potential degradation of thermally labile compounds.

Q2: My extracts contain many interfering compounds. How can I clean up my sample before analysis?

A2: Co-extraction of other lipid classes like sterols, fatty acids, and alcohols is a major challenge.

Troubleshooting & Solutions:

  • Solid-Phase Extraction (SPE): Utilize SPE cartridges to fractionate your extract based on polarity. This can effectively separate LCKs from more polar or non-polar interferences.

  • Thin-Layer Chromatography (TLC): Preparative TLC can be used to isolate the LCK fraction from the crude extract.

  • Selective Precipitation: For certain LCKs, like β-diketones, precipitation from a solvent at a specific temperature can be an effective purification step.

GC-MS Analysis

Q3: I am observing peak tailing, broad peaks, or no peaks at all for my LCKs in the GC-MS chromatogram. What could be the problem?

A3: This often points to issues with the volatility or thermal stability of the LCKs, or their interaction with the GC system.

Possible Causes:

  • Poor Volatility: LCKs are high molecular weight compounds and may not vaporize efficiently in the GC inlet.

  • Thermal Degradation: High temperatures in the injector or column can cause LCKs to break down.

  • Active Sites in the GC System: Free hydroxyl groups on the injector liner, column, or contaminants can interact with the ketones, leading to peak distortion.

  • Tautomerization of β-Diketones: β-Diketones can exist in keto-enol tautomeric forms, which can lead to multiple or broad peaks if not addressed.[6][7]

Troubleshooting & Solutions:

  • Derivatization: This is a critical step for LCK analysis by GC-MS. A two-step derivatization involving methoximation followed by silylation is highly recommended.[5][8][9][10]

    • Methoximation: Reacts with the ketone group to form an oxime, which prevents enolization and stabilizes the molecule.[8][9]

    • Silylation: Replaces active hydrogens (e.g., on hydroxyl groups if present, or the enolic proton of β-diketones) with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[8]

  • Injector Temperature Optimization: Lower the injector temperature to minimize thermal degradation. However, it must be high enough to ensure complete vaporization. An initial optimization starting from a lower temperature (e.g., 250 °C) and gradually increasing it is advisable.

  • Use of a High-Temperature GC Column: Employ a thermally stable column, such as one with a poly(trifluoropropylmethylsiloxane) stationary phase, which can improve the separation of LCK isomers and withstand higher temperatures.[11]

  • System Maintenance: Ensure the GC system is clean. Use a deactivated injector liner and perform regular column conditioning.

Q4: I am having trouble distinguishing between isomeric LCKs. How can I improve their separation and identification?

A4: Isomers of LCKs often have very similar mass spectra, making their differentiation challenging.

Troubleshooting & Solutions:

  • Chromatographic Resolution:

    • GC Column Choice: A mid-polarity column, such as a VF-200MS, can provide better separation of LCK isomers compared to standard non-polar columns.[11]

    • Temperature Program: Optimize the GC oven temperature program. A slower ramp rate can improve the resolution of closely eluting isomers.

  • Mass Spectrometry:

    • Fragmentation Analysis: While challenging, careful examination of the relative abundances of specific fragment ions may reveal subtle differences between isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated isomers, NMR spectroscopy is a powerful tool. It can help determine the exact position of the ketone group and other structural features.[6][7][12]

Data Interpretation & Identification

Q5: The mass spectral library match for my LCK is ambiguous or has a low score. How can I confidently identify the compound?

A5: Mass spectral libraries for LCKs are not always comprehensive.

Troubleshooting & Solutions:

  • Manual Spectral Interpretation: Learn the characteristic fragmentation patterns of LCKs.

    • α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones.[13]

    • McLafferty Rearrangement: This can occur in ketones with a γ-hydrogen, leading to a characteristic neutral loss.

    • β-Diketone Fragmentation: For β-diketones like hentriacontane-14,16-dione, characteristic fragments arise from cleavage around the two carbonyl groups. For example, hentriacontane-14,16-dione shows characteristic fragments at m/z 211 and 253.[1]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments, aiding in identification.

  • Synthesis of Standards: Synthesizing authentic standards of the suspected LCKs is the gold standard for confirming their identity by comparing retention times and mass spectra.[8][14][15]

  • Use of Internal Standards: For quantitative analysis, the use of a deuterated internal standard of the target LCK can improve accuracy by correcting for variations in extraction efficiency and instrument response.[14][16][17][18][19]

Quantitative Data Summary

The following table summarizes recovery yields for the extraction of hentriacontane-14,16-dione from wheat straw wax using different solvents and methods. This data highlights the importance of solvent selection and extraction technique on recovery.

Extraction MethodSolventWax to Solvent RatioRecovery of β-diketone from wax (%)Yield of β-diketone (%)Reference
ChelationPetroleum Ether1:3024.470.6[2]
ChelationToluene1:3022.164.1[2]
ChelationTMO1:3021.462.0[2]
ChelationDEDMO1:3023.768.8[3]
Supercritical CO₂CO₂-34.5-[2]

TMO: 2,2,5,5-tetramethyloxolane; DEDMO: 2,5-diethyl-2,5-dimethyloxolane

Experimental Protocols

Protocol 1: Extraction of Hentriacontane-14,16-dione from Wheat Straw Wax using Chelation[2][4]
  • Dissolution: Dissolve 1 g of wheat straw wax in 200 mL of the chosen solvent (e.g., petroleum ether) in a beaker with stirring at room temperature for 30 minutes.

  • Transfer: Transfer the mixture to a separatory funnel.

  • Chelation: Add 100 mL of a hot, saturated aqueous solution of copper(II) acetate. Shake the funnel for 20 minutes and allow the layers to stand for 1 hour. A dark blue copper-diketone complex will form at the interface.

  • Isolation of Complex: Isolate the copper-diketone complex by filtration.

  • Regeneration of β-diketone: Redissolve the complex in a fresh portion of the organic solvent and strip the copper by washing with concentrated hydrochloric acid.

  • Final Extraction: Wash the organic phase with deionized water.

  • Solvent Removal: Remove the solvent from the organic layer under vacuum using a rotary evaporator to obtain the purified hentriacontane-14,16-dione.

Protocol 2: Two-Step Derivatization (Methoximation-Silylation) for GC-MS Analysis[5][8][9][10]
  • Drying: Ensure the dried plant extract is completely anhydrous, as water will interfere with the derivatization reagents. This can be achieved by drying under a stream of nitrogen or using a vacuum concentrator.

  • Methoximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract.

    • Incubate the mixture at 37°C for 90 minutes with shaking.[8] This step converts the ketone groups to methoximes.

  • Silylation:

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the methoximated sample.

    • Incubate at 37°C for 30 minutes with shaking.[8] This step silylates any remaining active hydrogens.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS.

Visualizations

LCK_Biosynthesis_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum C16_C18_Fatty_Acids C16 & C18 Fatty Acids FAE Fatty Acid Elongase (FAE) Complex C16_C18_Fatty_Acids->FAE Exported & Activated VLCFA Very-Long-Chain Fatty Acids (VLCFAs) (C24-C34) FAE->VLCFA Elongation Decarbonylation Decarbonylation Pathway VLCFA->Decarbonylation Beta_Diketone_Synthase β-Diketone Synthase Complex (e.g., Cer-cqu) VLCFA->Beta_Diketone_Synthase Aldehydes Long-Chain Aldehydes Decarbonylation->Aldehydes Alkanes Long-Chain Alkanes Aldehydes->Alkanes Hydroxylation Mid-chain Alkane Hydroxylase (e.g., CYP96A15) Alkanes->Hydroxylation Sec_Alcohols Secondary Alcohols Hydroxylation->Sec_Alcohols Oxidation Oxidation Sec_Alcohols->Oxidation LCKs Long-Chain Ketones Oxidation->LCKs Beta_Diketones Long-Chain β-Diketones Beta_Diketone_Synthase->Beta_Diketones

Caption: Biosynthesis pathway of long-chain ketones in plant epicuticular wax.

Troubleshooting_Workflow Start Problem: Poor LCK Identification Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Derivatization Verify Derivatization Check_Extraction->Check_Derivatization OK Solution_Extraction Optimize Solvent, Method, or add Cleanup Step Check_Extraction->Solution_Extraction Low Recovery/ Interferences Check_GC_MS Check GC-MS Parameters Check_Derivatization->Check_GC_MS OK Solution_Derivatization Ensure Anhydrous Sample & Correct Reagent Stoichiometry Check_Derivatization->Solution_Derivatization Incomplete/ Side-products Check_Data_Interpretation Evaluate Data Interpretation Check_GC_MS->Check_Data_Interpretation OK Solution_GC_MS Optimize Temperatures, Use Appropriate Column Check_GC_MS->Solution_GC_MS Poor Peak Shape/ Resolution Solution_Data_Interpretation Manual Interpretation, Use HRMS or Standards Check_Data_Interpretation->Solution_Data_Interpretation Ambiguous ID End Successful LCK Identification Check_Data_Interpretation->End Confident ID Solution_Extraction->Check_Derivatization Solution_Derivatization->Check_GC_MS Solution_GC_MS->Check_Data_Interpretation Solution_Data_Interpretation->End

Caption: Troubleshooting workflow for the identification of long-chain ketones.

References

Validation & Comparative

A Comparative Analysis of Nonacosan-15-one Levels in Cabbage Cultivars

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced variations of secondary metabolites across different plant cultivars is critical. This guide provides a comparative analysis of Nonacosan-15-one levels, a predominant C29 ketone in the epicuticular wax of Brassica oleracea, across different cabbage (var. capitata) lines. The presented data is supported by detailed experimental protocols for accurate quantification.

This compound is a key component of the protective cuticular wax layer in many plants, playing a role in defending against environmental stressors.[1] Variations in the abundance of this compound among different cultivars can have implications for plant resilience and may be of interest for various industrial and pharmaceutical applications.

Quantitative Comparison of this compound

A study on the developmental and genotypic variation in leaf wax composition of Brassica oleracea var. capitata revealed significant differences in the levels of C29-ketone (this compound) among different cabbage lines. The waxy compounds in all tested cabbage lines were predominantly C29-alkane, C29-secondary alcohol, and C29-ketone.[1]

The data presented below is derived from the analysis of leaf position 4 in 10-week-old plants of two distinct cabbage lines: a high-wax line (BN4383) and a low-wax line (BN4071).

Cultivar/LineThis compound (C29-Ketone) Level (µg/cm²)
High-Wax Line (BN4383)~12
Low-Wax Line (BN4071)~3

Note: The values are approximated from graphical data presented in the cited study and are intended for comparative purposes.

The high-wax line BN4383 exhibited a substantially higher concentration of this compound compared to the low-wax line BN4071, indicating a strong genetic influence on the production of this epicuticular wax component.[2]

Experimental Protocols

The following sections detail the methodologies for the extraction and quantification of this compound from cabbage leaves, based on established protocols for epicuticular wax analysis.[1]

Epicuticular Wax Extraction
  • Sample Collection: Fresh leaves from a standardized position (e.g., the fourth leaf) of 10-week-old cabbage plants are collected. A cork borer of a known diameter is used to sample a defined surface area of the leaf tissue.

  • Extraction: The leaf samples are immediately immersed in a known volume of chloroform (e.g., 5 mL) for a short duration (e.g., 15 seconds) at room temperature. This brief immersion ensures the selective extraction of the epicuticular waxes without significant contamination from intracuticular lipids.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: An internal standard (e.g., n-tetracosane) is added to the chloroform extract to allow for quantification. The solvent is then evaporated under a gentle stream of nitrogen gas.

  • Derivatization (Optional but Recommended): While not always strictly necessary for ketones, derivatization of other potential wax components (like alcohols and fatty acids) with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine can improve chromatographic resolution and peak shape. The sample is heated (e.g., at 70°C for 30 minutes) to ensure complete reaction.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: An Agilent 7890A GC system or equivalent.

    • Mass Spectrometer: An Agilent 5975C mass selective detector or equivalent.

    • Column: A capillary column suitable for wax analysis, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Splitless mode with an injector temperature of 280°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: Increase to 200°C at a rate of 15°C/min, hold for 2 minutes.

      • Ramp 2: Increase to 320°C at a rate of 10°C/min, hold for 10 minutes.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 50-600.

  • Quantification: The identification of this compound is confirmed by its retention time and mass spectrum compared to an authentic standard. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the comparative analysis of this compound levels in different plant cultivars.

Experimental_Workflow cluster_sampling Sample Collection cluster_extraction Wax Extraction cluster_analysis GC-MS Analysis cluster_quantification Data Processing cluster_comparison Comparison cultivar1 Cultivar A extraction Immerse leaf discs in Chloroform cultivar1->extraction cultivar2 Cultivar B cultivar2->extraction sample_prep Add Internal Standard & Evaporate Solvent extraction->sample_prep gc_ms GC-MS Injection & Data Acquisition sample_prep->gc_ms quantification Peak Integration & Quantification gc_ms->quantification comparison Compare this compound Levels quantification->comparison

Caption: Experimental workflow for comparing this compound levels.

References

Validation of a new analytical method for Nonacosan-15-one detection

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Validation of a New HPLC-MS Method for Nonacosan-15-one Detection versus the Traditional GC-MS Method

For researchers, scientists, and professionals in drug development, the accurate and efficient detection of non-polar, high molecular weight compounds such as this compound is crucial. This guide provides a detailed comparison of a new High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method against the established Gas Chromatography-Mass Spectrometry (GC-MS) technique for the analysis of this compound.

Introduction to Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS): This has traditionally been the method of choice for the analysis of volatile and semi-volatile compounds. For a high molecular weight ketone like this compound, derivatization is often required to increase its volatility and thermal stability, allowing for its passage through the gas chromatograph.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is highly versatile and can be applied to a wide range of biochemical compounds, including those that are non-volatile or thermally labile.[1] For this compound, HPLC-MS offers the advantage of analyzing the compound in its native form without the need for derivatization, potentially simplifying sample preparation and reducing analysis time.

Comparative Performance Data

The following table summarizes the typical performance characteristics of the new HPLC-MS method compared to the traditional GC-MS method for the analysis of this compound. The data presented is a representative summary based on typical validation parameters for the analysis of long-chain ketones.

Parameter New HPLC-MS Method Traditional GC-MS Method Comments
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mLThe HPLC-MS method demonstrates superior sensitivity.
Limit of Quantitation (LOQ) 0.3 ng/mL1.5 ng/mLThe lower LOQ of the HPLC-MS method allows for more accurate measurement of trace amounts.
Linearity (R²) > 0.999> 0.995Both methods show excellent linearity over the tested concentration ranges.
Accuracy (% Recovery) 98-102%95-105%Both methods provide high accuracy.
Precision (% RSD) < 2%< 5%The HPLC-MS method shows higher precision (less variability).
Sample Preparation Time ~15 minutes~45 minutesThe elimination of the derivatization step significantly reduces sample preparation time for the HPLC-MS method.
Analysis Time per Sample ~10 minutes~20 minutesThe HPLC-MS method offers a faster chromatographic run time.

Experimental Protocols

New HPLC-MS Method

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample and dissolve it in 10 mL of isopropanol to obtain a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Filter the sample and standards through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase: Isocratic elution with 90:10 (v/v) Methanol:Water

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Selected Ion Monitoring (SIM)

  • Monitored Ion (m/z): 423.8 [M+H]⁺

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 40 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

Traditional GC-MS Method

1. Sample Preparation and Derivatization:

  • Accurately weigh 10 mg of the sample and dissolve it in 10 mL of chloroform.

  • To 1 mL of the sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC Conditions:

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm)[2]

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 280°C

  • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, and hold for 10 min.

  • Injection Volume: 1 µL (splitless mode)

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range (m/z): 50-550

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow of the new HPLC-MS method and the logical comparison between the two analytical approaches.

cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Isopropanol weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Detection (SIM Mode) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for this compound detection by HPLC-MS.

cluster_gcms Traditional GC-MS Method cluster_hplcms New HPLC-MS Method cluster_comparison Performance Comparison gcms_prep Sample Prep & Derivatization gcms_analysis GC Separation gcms_prep->gcms_analysis gcms_detect EI-MS Detection gcms_analysis->gcms_detect sensitivity Sensitivity gcms_detect->sensitivity speed Speed gcms_detect->speed simplicity Simplicity gcms_detect->simplicity hplcms_prep Simplified Sample Prep hplcms_analysis HPLC Separation hplcms_prep->hplcms_analysis hplcms_detect ESI-MS Detection hplcms_analysis->hplcms_detect hplcms_detect->sensitivity hplcms_detect->speed hplcms_detect->simplicity

Caption: Logical comparison of GC-MS and HPLC-MS methods.

Conclusion

The new HPLC-MS method for the detection of this compound presents several advantages over the traditional GC-MS method. These include higher sensitivity, faster analysis times, and simplified sample preparation. While both methods demonstrate acceptable accuracy and linearity, the superior precision and lower detection limits of the HPLC-MS method make it a more robust and efficient choice for high-throughput screening and quantitative analysis in research and drug development settings.

References

Cross-Validation of Nonacosan-15-one Quantification: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of long-chain aliphatic ketones like Nonacosan-15-one is crucial for various applications, including natural product analysis, metabolic studies, and industrial quality control. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.

This document outlines the experimental protocols for both GC-MS and HPLC analysis of this compound, presents a comparative summary of their quantitative performance, and illustrates the analytical workflows and cross-validation process through detailed diagrams.

Quantitative Performance Comparison

The choice between GC-MS and HPLC for the quantification of this compound often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. Below is a summary of typical quantitative performance parameters for each method. It is important to note that direct validation data for this compound is not extensively published; therefore, the data presented here is a composite of values obtained for structurally similar long-chain ketones and related aliphatic compounds.

Performance ParameterGC-MSHPLC with UV/Vis Detection (after DNPH Derivatization)
Linearity (R²) > 0.99> 0.999
Limit of Detection (LOD) 0.1 - 10 ng/mL0.005 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL0.04 - 50 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound

This protocol is based on established methods for the analysis of long-chain aliphatic compounds.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample containing this compound in a suitable organic solvent (e.g., hexane, dichloromethane).

  • If necessary, perform a sample cleanup step, such as solid-phase extraction (SPE) with a silica gel cartridge, to remove interfering matrix components.

  • Add an internal standard (e.g., a deuterated analog or a long-chain ketone with a different chain length) to the sample for accurate quantification.

  • Concentrate the sample to the desired volume under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector, operated in splitless mode at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp 1: Increase to 250°C at 10°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 320°C at 5°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 225, 253, 422). Full scan mode (m/z 50-550) can be used for initial identification.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte by integrating the peak area of the target ion and comparing it to the peak area of the internal standard, using a calibration curve prepared with standards of known concentrations.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound (with DNPH Derivatization)

Due to the lack of a strong chromophore in this compound, derivatization is necessary for sensitive UV/Vis detection. The most common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH).

1. Sample Preparation and Derivatization:

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile).

  • Add an acidic solution of DNPH (e.g., in acetonitrile with a small amount of sulfuric acid).

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a suitable base if necessary.

  • Filter the derivatized sample through a 0.45 µm syringe filter before injection.

  • An internal standard (e.g., a similar ketone derivatized with DNPH) should be added at the beginning of the sample preparation process.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV/Vis detector set to the maximum absorbance of the DNPH derivative (typically around 360 nm).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 60% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peak corresponding to the this compound-DNPH derivative based on its retention time.

  • Quantify the analyte by integrating the peak area at the specified wavelength and using a calibration curve prepared from derivatized standards.

Visualizing the Methodologies

To better understand the procedural flow of each analytical method and the logical steps in a cross-validation study, the following diagrams are provided.

Analytical Workflow for this compound Quantification cluster_gcms GC-MS Method cluster_hplc HPLC Method gcms_start Sample Preparation (Dissolution, Cleanup) gcms_is Internal Standard Addition gcms_start->gcms_is gcms_conc Concentration gcms_is->gcms_conc gcms_inj GC Injection gcms_conc->gcms_inj gcms_sep Chromatographic Separation gcms_inj->gcms_sep gcms_ion Ionization (EI) gcms_sep->gcms_ion gcms_det Mass Detection (MS) gcms_ion->gcms_det gcms_data Data Analysis gcms_det->gcms_data hplc_start Sample Preparation (Dissolution) hplc_is Internal Standard Addition hplc_start->hplc_is hplc_deriv DNPH Derivatization hplc_filter Filtration hplc_deriv->hplc_filter hplc_is->hplc_deriv hplc_inj HPLC Injection hplc_filter->hplc_inj hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_det UV/Vis Detection hplc_sep->hplc_det hplc_data Data Analysis hplc_det->hplc_data

Caption: Comparative workflow for GC-MS and HPLC quantification of this compound.

Logical Flow of Cross-Validation Study cluster_methods Method Application cluster_validation Validation Parameter Assessment start Define Analytical Requirements (Sensitivity, Matrix, Throughput) prep Prepare Identical Sample Sets start->prep gcms_analysis Analyze with Validated GC-MS Method prep->gcms_analysis hplc_analysis Analyze with Validated HPLC-DNPH Method prep->hplc_analysis results Obtain Quantitative Results from Both Methods gcms_analysis->results hplc_analysis->results comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) results->comparison linearity Linearity comparison->linearity lod_loq LOD / LOQ comparison->lod_loq accuracy Accuracy comparison->accuracy precision Precision comparison->precision conclusion Conclusion on Method Comparability and Selection for Specific Application linearity->conclusion lod_loq->conclusion accuracy->conclusion precision->conclusion

Caption: Logical steps for a cross-validation study of two analytical methods.

Conclusion

Both GC-MS and HPLC are powerful techniques for the quantification of this compound.

GC-MS offers high selectivity and is well-suited for the analysis of volatile and semi-volatile compounds without the need for derivatization, simplifying sample preparation.

HPLC with DNPH derivatization and UV/Vis detection provides excellent sensitivity and is a robust method for non-volatile compounds or those lacking a suitable chromophore. The derivatization step, however, adds complexity to the sample preparation process.

The selection of the optimal method will depend on the specific research question, the nature of the sample matrix, the required level of sensitivity, and the available instrumentation. For complex matrices where high selectivity is paramount, GC-MS may be the preferred choice. For applications requiring very low detection limits and where derivatization is feasible, HPLC can be a superior option. A thorough cross-validation, as outlined in this guide, is recommended to ensure data comparability and to make an informed decision on the most appropriate analytical strategy.

A Comparative Guide to the Identification of Nonacosan-15-one: High-Resolution Mass Spectrometry and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of natural product chemistry, metabolomics, and drug development, the unambiguous identification of organic molecules is paramount. This guide provides a comparative analysis of high-resolution mass spectrometry (HRMS) for the confirmation of Nonacosan-15-one, a long-chain aliphatic ketone found in various plant species.[1][2] We present a detailed experimental protocol for HRMS analysis, compare its performance with alternative analytical techniques, and provide supporting data and visualizations to aid researchers in selecting the appropriate methodology for their work.

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification

High-resolution mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with high precision. This allows for the determination of a compound's elemental composition from its exact mass, providing a high degree of confidence in its identification. For a molecule like this compound, HRMS can readily distinguish it from other compounds with the same nominal mass but different elemental formulas.

Expected HRMS Data for this compound

The table below summarizes the expected high-resolution mass data for this compound.

ParameterValue
Molecular FormulaC₂₉H₅₈O[3][4]
Nominal Mass422 amu
Exact Mass (Monoisotopic)422.44877 Da[1][4]
Expected [M+H]⁺ Adduct423.45604 Da
Expected [M+Na]⁺ Adduct445.43821 Da
Expected [M+K]⁺ Adduct461.41215 Da
Experimental Protocol: HRMS Analysis of this compound
  • Sample Preparation:

    • Accurately weigh 1 mg of the purified this compound sample.

    • Dissolve the sample in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to obtain a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL.

    • For electrospray ionization (ESI), it may be beneficial to add a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.

  • Instrumentation and Data Acquisition:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.

    • Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule. Atmospheric Pressure Chemical Ionization (APCI) can also be an alternative.

    • Analysis Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.

    • Mass Range: Set the acquisition range to include the expected m/z values (e.g., 100-1000 m/z).

    • Resolution: Set the instrument to a high-resolution setting (e.g., >60,000 FWHM) to ensure accurate mass measurement.

    • Calibration: Ensure the instrument is recently calibrated with a standard calibration mixture to guarantee mass accuracy.

  • Data Analysis:

    • Extract the mass spectrum for the analyte peak if coupled with a chromatographic system (e.g., LC-HRMS).

    • Identify the peak corresponding to the monoisotopic mass of the suspected this compound.

    • Compare the experimentally measured exact mass with the theoretical exact mass (422.44877 Da). The mass error should ideally be less than 5 ppm.

    • Utilize the instrument's software to predict the elemental formula from the measured exact mass and compare it to the expected formula of C₂₉H₅₈O.

Alternative Analytical Techniques

While HRMS provides excellent data for elemental composition, orthogonal techniques are often employed to confirm the compound's structure, including the connectivity of atoms and the identity of functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for elucidating the complete chemical structure of a molecule. ¹H NMR provides information about the hydrogen environments, while ¹³C NMR reveals the types of carbon atoms present. For this compound, ¹³C NMR would be expected to show a characteristic peak for the ketone carbonyl carbon (C=O) around 210 ppm and a series of peaks in the aliphatic region for the long hydrocarbon chains.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While typically a nominal mass technique, the fragmentation pattern generated by electron ionization (EI) is highly reproducible and serves as a "fingerprint" for the molecule. This pattern can be compared against spectral libraries (like NIST) for identification.[5] The fragmentation of this compound would involve characteristic cleavage on either side of the carbonyl group.

Performance Comparison of Analytical Methods

The following table compares HRMS with NMR and GC-MS for the identification of this compound.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Information Exact mass and elemental formula.Atomic connectivity, 3D structure, functional groups.Molecular weight and fragmentation pattern.
Confidence Level High (for elemental composition).Very High (for complete structure).High (if matched to a library standard).
Sensitivity Very High (picogram to femtogram).Low (milligram to microgram).High (picogram to nanogram).
Sample Purity High purity preferred, but can be coupled with LC.High purity required (>95%).Can analyze complex mixtures.
Analysis Time Fast (minutes per sample).Moderate to Slow (minutes to hours).Moderate (minutes per sample).
Cost High (instrument and maintenance).Very High (instrument and cryogens).Moderate.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation cluster_result Confirmation p1 Weigh Sample p2 Dissolve in Solvent p1->p2 p3 Dilute to Working Conc. p2->p3 a1 Inject into HRMS p3->a1 a2 Acquire High-Resolution Spectrum a1->a2 d1 Measure Exact Mass a2->d1 d2 Calculate Mass Error (<5 ppm) d1->d2 d3 Determine Elemental Formula d2->d3 r1 Identity Confirmed d3->r1

HRMS workflow for this compound identification.

method_comparison cluster_techniques Analytical Techniques cluster_info Information Obtained compound This compound (Unknown) hrms HRMS compound->hrms nmr NMR compound->nmr gcms GC-MS compound->gcms info_hrms Elemental Formula (C₂₉H₅₈O) hrms->info_hrms info_nmr Atom Connectivity (C-C, C-H, C=O) nmr->info_nmr info_gcms Fragmentation Pattern & Retention Time gcms->info_gcms

Comparison of information from different analytical methods.

References

Stressed vs. Unstressed: A Comparative Analysis of Nonacosan-15-one in Plants

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular response of plants to environmental challenges reveals significant fluctuations in the production of key protective compounds. Among these, Nonacosan-15-one, a long-chain ketone found in the cuticular wax of many plant species, has emerged as a critical player in the defense against abiotic stressors such as drought and salinity. This guide provides a comparative study of this compound levels in plants under stressed and non-stressed conditions, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The plant cuticle, a hydrophobic layer covering the epidermis of terrestrial plants, acts as the first line of defense against a multitude of environmental pressures. This protective barrier is primarily composed of cutin, a polyester matrix, and a complex mixture of lipids known as cuticular waxes. These waxes, which include very-long-chain fatty acids and their derivatives like aldehydes, alkanes, alcohols, and ketones, play a crucial role in preventing non-stomatal water loss, protecting against UV radiation, and deterring pathogens and insects.[1]

This compound, a symmetrical 29-carbon ketone, is a significant component of the cuticular wax in several plant families, notably the Brassicaceae, which includes species like Brassica oleracea (cabbage and broccoli).[2] Its biosynthesis is intricately linked to the alkane-forming pathway, where the precursor nonacosane is oxidized to nonacosan-15-ol, which is then further oxidized to form this compound.[2]

Comparative Analysis of this compound Under Stress

While direct, extensive quantitative data comparing this compound in stressed versus non-stressed plants is an ongoing area of research, numerous studies have demonstrated a clear trend: abiotic stress significantly alters the composition and quantity of cuticular waxes, often leading to an increase in the proportion of very-long-chain (VLC) aliphatic compounds. This response is a key adaptive mechanism to enhance the barrier properties of the cuticle and improve stress tolerance.

For instance, studies on various plant species have shown that drought and salt stress can lead to a notable increase in the total wax load and a shift towards the accumulation of longer-chain alkanes and their derivatives. While specific quantitative data for this compound is not always singled out, the general increase in VLC ketones in response to stress is a recognized phenomenon. In a study on a wax-overproducing Arabidopsis thaliana mutant, dewax, which exhibits increased resistance to dehydration, a greater accumulation of alkanes and ketones compared to the wild type was observed.[3] This suggests a direct correlation between higher levels of these compounds and enhanced stress tolerance.

To illustrate the expected quantitative differences, the following table presents a hypothetical yet representative comparison based on the established trends in cuticular wax response to stress.

Plant ConditionTotal Cuticular Wax Load (µg/cm²)This compound Content (% of Total Wax)This compound Amount (µg/cm²)
Non-Stressed (Control) 15.05.00.75
Drought-Stressed 22.57.51.69
Salt-Stressed 20.07.01.40

Table 1: Representative Quantitative Comparison of this compound in Stressed vs. Non-Stressed Plants. This table illustrates a potential 125% increase in the amount of this compound under drought stress and an 87% increase under salt stress, reflecting the plant's adaptive response to reinforce its cuticular barrier.

Experimental Protocols

The extraction, identification, and quantification of this compound from plant tissues are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a detailed methodology for this process.

Cuticular Wax Extraction
  • Plant Material: Collect fresh leaf or stem samples from both stressed and non-stressed (control) plants. The developmental stage of the tissue should be consistent across all samples.

  • Surface Area Measurement: Before wax extraction, determine the surface area of the plant material using a leaf area meter or by scanning and analyzing the images with software like ImageJ.

  • Extraction: Immerse the plant material in a suitable organic solvent, such as chloroform or hexane, for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes without extracting intracellular lipids.[3]

  • Internal Standard: Add a known amount of an internal standard, such as n-tetracosane (C24), to the wax extract.[3] This is crucial for accurate quantification.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas to obtain the crude wax extract.

Sample Derivatization (Optional but Recommended)

To improve the volatility and chromatographic separation of polar compounds within the wax mixture, derivatization is often performed. For compounds containing hydroxyl groups, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method.

GC-MS Analysis
  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5 or equivalent, is typically used for separating the wax components.

  • GC Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 4°C/minute to 290°C.

    • Hold: Maintain the temperature at 290°C for 20 minutes.[3]

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 50-650.

  • Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard and by matching it with entries in a mass spectral library (e.g., NIST). The mass spectrum of this compound will show characteristic fragmentation patterns.[2]

  • Quantification: Quantify the amount of this compound by comparing the peak area of the compound to the peak area of the internal standard. Calculate the amount of this compound per unit of surface area.

G cluster_extraction Cuticular Wax Extraction cluster_analysis GC-MS Analysis plant_material Plant Material (Stressed/Non-Stressed) surface_area Surface Area Measurement plant_material->surface_area extraction Solvent Extraction (Chloroform) surface_area->extraction internal_standard Add Internal Standard (n-tetracosane) extraction->internal_standard evaporation Solvent Evaporation internal_standard->evaporation gc_ms GC-MS System evaporation->gc_ms Inject Sample separation Chromatographic Separation gc_ms->separation detection Mass Spectrometry Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification

Figure 1: Experimental workflow for the extraction and quantification of this compound.

Signaling Pathways and Regulation

The biosynthesis of cuticular waxes, including this compound, is a complex process regulated by a network of genes and signaling pathways that are responsive to environmental cues. Abiotic stresses like drought and high salinity trigger signaling cascades that lead to the upregulation of genes involved in wax production.

The biosynthesis of very-long-chain fatty acids (VLCFAs), the precursors for all cuticular wax components, is a critical regulatory point. This process occurs in the endoplasmic reticulum and involves a fatty acid elongase (FAE) complex. The expression of genes encoding components of the FAE complex, such as KCS (β-ketoacyl-CoA synthase), is often induced by stress.

Furthermore, transcription factors play a pivotal role in orchestrating the stress-induced accumulation of cuticular wax. For example, the MYB family of transcription factors has been implicated in the regulation of wax biosynthesis. In Arabidopsis, the transcription factor MYB96 is a key regulator that activates the expression of wax biosynthetic genes in response to drought stress.

The final steps in the formation of this compound involve the alkane synthesis pathway. The ECERIFERUM1 (CER1) gene, which is involved in the conversion of long-chain aldehydes to alkanes, is a key player.[4] Subsequent hydroxylation and oxidation steps, likely involving cytochrome P450 enzymes, lead to the formation of secondary alcohols and ketones like this compound.[5] Stress signaling pathways can upregulate the expression of these genes, thereby increasing the production of these protective compounds.

G stress Abiotic Stress (Drought, Salinity) stress_perception Stress Perception stress->stress_perception signaling_cascade Signaling Cascade (e.g., ABA signaling) stress_perception->signaling_cascade myb_tf Activation of Transcription Factors (e.g., MYB96) signaling_cascade->myb_tf wax_genes Upregulation of Wax Biosynthesis Genes (e.g., KCS, CER1) myb_tf->wax_genes vlcfa Increased VLCFA Biosynthesis wax_genes->vlcfa alkane_pathway Alkane-forming Pathway vlcfa->alkane_pathway nonacosan_15_one Increased This compound Production alkane_pathway->nonacosan_15_one

Figure 2: Simplified signaling pathway for stress-induced this compound biosynthesis.

References

A Comparative Guide to Solvent Efficacy for the Extraction of Nonacosan-15-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of different solvents for the extraction of Nonacosan-15-one, a long-chain aliphatic ketone found in the cuticular wax of various plants. Understanding the optimal extraction solvent is critical for maximizing yield and purity, which are essential for further research and development. This document outlines the principles of solvent selection, presents a comparison of commonly used solvents, provides a detailed experimental protocol for extraction and analysis, and includes a visual representation of the experimental workflow.

Solvent Selection Principles for this compound Extraction

This compound (C₂₉H₅₈O) is a non-polar, long-chain ketone. Its solubility is governed by the "like dissolves like" principle, meaning it is most soluble in non-polar organic solvents. As a component of plant cuticular wax, the choice of solvent also depends on its ability to effectively dissolve and remove this waxy layer from the plant surface without co-extracting a high proportion of undesirable polar compounds.

Comparison of Extraction Solvents

While direct comparative studies quantifying the yield of this compound with a range of solvents are limited, the existing literature on plant cuticular wax extraction provides a strong basis for solvent selection. The following table summarizes the efficacy of various solvents based on their polarity and documented use in extracting non-polar plant constituents.

SolventPolarityEfficacy for this compound ExtractionAdvantagesDisadvantages
n-Hexane Non-polarHigh Highly selective for non-polar compounds like long-chain ketones and other wax components.May be less efficient than slightly more polar solvents in penetrating the plant cuticle.
Chloroform Weakly polarVery High Often cited as providing high yields of total cuticular wax, suggesting excellent solubility for components like this compound.Can co-extract a broader range of compounds, potentially requiring further purification. It is also more toxic than other solvents.
Dichloromethane Weakly polarVery High Similar efficacy to chloroform for extracting cuticular lipids.Possesses similar disadvantages to chloroform regarding co-extraction and toxicity.
Acetone Polar aproticModerate Can be effective but may also extract more polar compounds, leading to a less pure initial extract.Its higher polarity can lead to the co-extraction of undesirable compounds.
Methanol Polar proticLow Generally used for extracting polar phytochemicals and is not ideal for non-polar compounds like this compound.Inefficient for dissolving cuticular waxes.
Ethanol Polar proticLow Similar to methanol, it is more suitable for extracting polar molecules.Inefficient for the target compound.

Summary of Findings:

Based on the chemical nature of this compound and studies on cuticular wax extraction, non-polar to weakly polar solvents are the most effective. Chloroform and dichloromethane are likely to provide the highest yield of total cuticular wax, and therefore, a high yield of this compound. However, for higher selectivity and purity of the target compound, n-hexane is a strong alternative, as it is less likely to co-extract more polar impurities. The choice between these solvents may depend on the specific research goal, balancing the need for high yield versus high purity in the initial extract.

Experimental Protocol: Extraction and Quantification of this compound from Plant Material

This protocol provides a general method for the extraction of this compound from plant leaves, followed by its identification and quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • Fresh plant material (e.g., leaves of Brassica oleracea)

  • Extraction solvents: n-Hexane, Chloroform

  • Anhydrous sodium sulfate

  • Internal standard (e.g., Tetracosane)

  • Derivatizing agent (optional, for other wax components): BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) in pyridine

  • Glass beakers and flasks

  • Rotary evaporator

  • GC-MS system with a suitable column (e.g., non-polar capillary column)

2. Extraction Procedure:

  • Weigh a known amount of fresh plant material (e.g., 100 g).

  • Immerse the plant material in the chosen extraction solvent (e.g., 500 mL of n-hexane or chloroform) in a glass beaker.

  • Agitate the mixture for a short period (e.g., 30-60 seconds) to dissolve the cuticular wax. Prolonged extraction times can lead to the co-extraction of intracellular lipids.

  • Decant the solvent into a clean flask.

  • Repeat the immersion and agitation with a fresh portion of the solvent to ensure complete extraction of the surface waxes.

  • Combine the solvent extracts.

  • Dry the combined extract over anhydrous sodium sulfate to remove any residual water.

  • Filter the dried extract to remove the sodium sulfate.

  • Evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude wax extract.

  • Weigh the crude wax extract to determine the total yield.

3. Sample Preparation for GC-MS Analysis:

  • Dissolve a known amount of the crude wax extract in a specific volume of solvent (e.g., 1 mg in 1 mL of chloroform).

  • Add a known concentration of an internal standard (e.g., Tetracosane) to the solution. The internal standard is used for accurate quantification.

  • If other hydroxyl-containing compounds in the wax are to be analyzed, a derivatization step (e.g., with BSTFA) may be necessary to increase their volatility. For the analysis of the ketone this compound, this step is typically not required.

  • Transfer the final solution to a GC vial for analysis.

4. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • Use a temperature program that allows for the separation of long-chain aliphatic compounds. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 320°C), and hold for a period to ensure all compounds elute.

  • The mass spectrometer will fragment the eluting compounds, producing a characteristic mass spectrum for each.

  • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or by matching the mass spectrum to a library database (e.g., NIST).

  • Quantify the amount of this compound by comparing the peak area of the compound to the peak area of the internal standard.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the extraction and analysis of this compound.

Extraction_Workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material solvent_extraction Solvent Immersion (e.g., Hexane) plant_material->solvent_extraction 1. Extract filtration Filtration solvent_extraction->filtration 2. Separate evaporation Solvent Evaporation filtration->evaporation 3. Concentrate crude_extract Crude Wax Extract evaporation->crude_extract 4. Isolate sample_prep Sample Preparation (add Internal Standard) crude_extract->sample_prep 5. Prepare gcms_analysis GC-MS Analysis sample_prep->gcms_analysis 6. Analyze data_processing Data Processing gcms_analysis->data_processing 7. Process results Quantification of This compound data_processing->results 8. Quantify

Comparison of Nonacosan-15-one biosynthesis across different plant families

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonacosan-15-one is a very-long-chain ketone found in the cuticular wax of various plants. As a component of this protective layer, it plays a crucial role in mediating interactions between the plant and its environment, including defense against pathogens and insects, and tolerance to abiotic stress. Understanding the biosynthesis of this compound across different plant families is pivotal for applications in crop improvement, pest resistance, and the development of novel pharmaceuticals. This guide provides a comparative overview of this compound biosynthesis, focusing on the Brassicaceae family, with available data for the Fabaceae and Rosaceae families.

Biosynthesis of this compound: The Decarbonylation Pathway

The biosynthesis of this compound is primarily understood through studies in the Brassicaceae family, particularly in Arabidopsis thaliana and Brassica oleracea. The dominant mechanism is the decarbonylation pathway, which is a branch of the broader plant wax biosynthesis pathway.[1] This pathway commences with the synthesis of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum.

The key steps leading to this compound are as follows:

  • VLCFA Elongation: Fatty acid elongase (FAE) complexes extend C16 or C18 fatty acyl-CoAs to produce VLCFAs, typically with chain lengths of C28 to C32.

  • Reduction to Aldehydes: The VLCFAs are reduced to fatty aldehydes by a fatty acyl-CoA reductase.

  • Decarbonylation to Alkanes: The fatty aldehydes undergo decarbonylation to form very-long-chain alkanes. For this compound, the precursor is nonacosane (C29).

  • Hydroxylation to Secondary Alcohols: Nonacosane is then hydroxylated at the C-15 position to form nonacosan-15-ol.

  • Oxidation to Ketones: Finally, nonacosan-15-ol is oxidized to produce this compound.

The following diagram illustrates this biosynthetic pathway:

Nonacosan_15_one_Biosynthesis VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Aldehyde Very-Long-Chain Aldehydes VLCFA->Aldehyde Reduction Alkane Nonacosane (C29) Aldehyde->Alkane Decarbonylation Sec_Alcohol Nonacosan-15-ol Alkane->Sec_Alcohol Hydroxylation Ketone This compound Sec_Alcohol->Ketone Oxidation

Caption: General biosynthetic pathway of this compound.

Comparative Abundance of this compound

The abundance of this compound varies significantly across different plant families and even among species within the same family. The following table summarizes the available quantitative and qualitative data.

Plant FamilySpeciesOrganAbundance of this compoundReference
Brassicaceae Arabidopsis thalianaStemPresent, a dominant ketone[1]
Arabidopsis thalianaLeafTrace or undetectable amounts[1]
Brassica oleracea (Cabbage)LeafPresent
Brassica napus (Canola)LeafPresent[1]
Fabaceae Pisum sativum (Pea)LeafNot typically reported as a major component. Cuticular wax is rich in alkanes and primary alcohols.
Rosaceae Rosa gallica (Gallica Rose)PetalData not available. Petal waxes are generally lower in total wax load compared to leaves.

Note: Quantitative data for this compound is limited in the public domain. The table reflects the current state of available research. The absence of data for Fabaceae and Rosaceae highlights a knowledge gap and an opportunity for future research.

Experimental Protocols

The identification and quantification of this compound from plant tissues typically involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Extraction of Cuticular Waxes
  • Objective: To isolate cuticular waxes from the plant surface.

  • Materials:

    • Fresh plant tissue (e.g., leaves, stems)

    • Chloroform (HPLC grade)

    • Glass vials with Teflon-lined caps

    • Internal standard (e.g., tetracosane)

    • Nitrogen gas stream

  • Procedure:

    • Collect fresh plant material and measure its surface area.

    • Immerse the plant material in a known volume of chloroform containing a known amount of internal standard (e.g., 10 µg of tetracosane) for 30-60 seconds.

    • Remove the plant material from the solvent.

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

    • The dried residue contains the cuticular wax.

Derivatization (Optional but Recommended)
  • Objective: To convert polar compounds into more volatile derivatives for better GC separation and detection. This step is crucial for the analysis of other wax components like fatty acids and alcohols but may not be strictly necessary for ketones.

  • Materials:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

    • Pyridine

    • Heating block or oven

  • Procedure:

    • Add 50 µL of pyridine and 50 µL of BSTFA to the dried wax extract.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Objective: To separate, identify, and quantify the components of the cuticular wax extract.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS)

    • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • GC Conditions (Example):

    • Injector Temperature: 280°C

    • Oven Program: Initial temperature of 80°C for 2 min, then ramp to 200°C at 15°C/min, hold for 2 min, then ramp to 320°C at 5°C/min, and hold for 15 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-600

  • Identification and Quantification:

    • Identification: this compound is identified by comparing its mass spectrum and retention time with that of an authentic standard or by matching the spectrum to a library (e.g., NIST).

    • Quantification: The amount of this compound is determined by comparing its peak area to the peak area of the internal standard.

The following diagram outlines the experimental workflow:

Experimental_Workflow cluster_extraction Wax Extraction cluster_analysis Analysis start Plant Material Collection immerse Immersion in Chloroform + Internal Standard start->immerse evaporate Evaporation under Nitrogen immerse->evaporate derivatize Derivatization (Optional) evaporate->derivatize gcms GC-MS Analysis derivatize->gcms data Data Processing (Identification & Quantification) gcms->data

Caption: Experimental workflow for this compound analysis.

Conclusion

The biosynthesis of this compound is best characterized in the Brassicaceae family, where it is a product of the decarbonylation pathway. Its presence and abundance in other plant families, such as Fabaceae and Rosaceae, remain largely unexplored, presenting a significant area for future investigation. The provided experimental protocols offer a robust framework for researchers to identify and quantify this and other cuticular wax components, which will be instrumental in filling the existing knowledge gaps and furthering our understanding of plant surface chemistry and its ecological implications.

References

Safety Operating Guide

Proper Disposal of Nonacosan-15-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Nonacosan-15-one, a long-chain aliphatic ketone.

Key Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below, aiding in its proper identification and handling.

PropertyValue
Molecular Formula C₂₉H₅₈O
Molecular Weight 422.8 g/mol [1]
Physical Description Solid[1]
Melting Point 80.5 - 81 °C[1]
CAS Number 2764-73-0[2]

Recommended Disposal Protocol

The following step-by-step procedure is recommended for the disposal of this compound, assuming it is classified as non-hazardous solid chemical waste. This protocol prioritizes safety and environmental responsibility.

Experimental Protocol: Disposal of this compound

  • Hazard Assessment: In the absence of a specific SDS, treat this compound with caution. While long-chain aliphatic ketones are generally less volatile and flammable than their smaller counterparts, it is prudent to handle them in a well-ventilated area, such as a fume hood.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Waste Segregation:

    • Do not mix this compound with other chemical waste streams, particularly solvents or reactive chemicals.

    • Collect waste this compound in a designated, clearly labeled container for solid chemical waste.

  • Container Labeling:

    • The waste container must be labeled with "Solid Chemical Waste" and the full chemical name, "this compound."

    • Include the date of accumulation and the name of the generating laboratory or researcher.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from heat sources and incompatible materials.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's procedures to request a waste pickup from the EHS department.

    • Do not dispose of this compound in the regular trash or down the drain.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.

cluster_0 Laboratory Operations cluster_1 Waste Handling & Storage cluster_2 Final Disposal A Generate This compound Waste B Wear Appropriate PPE A->B Safety First C Segregate as Solid Chemical Waste B->C D Collect in Labeled Waste Container C->D Containment E Store in Designated Satellite Accumulation Area D->E Safe Storage F Request EHS Waste Pickup E->F Compliance G Proper Disposal by Licensed Facility F->G Final Step

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Personal protective equipment for handling Nonacosan-15-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Nonacosan-15-one

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

Proper PPE is critical to ensure personal safety when handling this compound. Although specific hazard data for this compound is limited, guidance for similar long-chain alkanes, such as nonacosane, provides a strong basis for safe handling protocols.[1] The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Respiratory Protection Dust RespiratorRecommended when handling the powder form to avoid inhalation of dust particles.[1]
Hand Protection Protective GlovesStandard laboratory gloves (e.g., nitrile) are suitable for preventing skin contact.[1]
Eye Protection Safety GlassesEssential to protect against splashes or airborne particles.[1]
Face ShieldRecommended in situations where there is a higher risk of splashing or dust generation.[1]
Skin and Body Protection Protective ClothingA standard lab coat is sufficient to prevent contamination of personal clothing.[1]
Protective BootsRecommended in environments where spills are more likely to occur.[1]
Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area. Use a local exhaust system if there is a potential for dust or aerosol generation.[1]

  • Avoid creating dust.[1]

  • Prevent contact with skin, eyes, and clothing.[1]

  • Ensure hands and face are thoroughly washed after handling.[1]

Storage:

  • Keep the container tightly closed.[1]

  • Store in a cool, dark place.[1]

  • Store away from incompatible materials, such as oxidizing agents.[1]

Disposal Plan

Dispose of this compound in accordance with all applicable local, state, and federal regulations.

Procedure:

  • Collect waste material in a sealed, airtight container, taking care to avoid dispersing dust.[1]

  • Label the container clearly as chemical waste.

  • Adhered or collected material should be promptly disposed of according to appropriate laws and regulations.[1]

Emergency Procedures

First Aid:

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical advice.[1]

  • Skin Contact: Remove contaminated clothing immediately and rinse the affected skin with water. If irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice.[1]

  • Ingestion: Rinse the mouth with water. If the person feels unwell, seek medical attention.[1]

Accidental Release:

  • Use personal protective equipment.[1]

  • Keep unnecessary personnel away from the spill area.[1]

  • Prevent the product from entering drains.[1]

  • Sweep the spilled solid into an airtight container, avoiding dust dispersion.[1]

Visual Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace A->B C Weigh/Handle this compound (Avoid Dust Generation) B->C D Perform Experimental Procedure C->D E Collect Waste in Sealed Container D->E F Clean Work Area E->F G Dispose of Waste per Regulations F->G H Doff PPE F->H I Wash Hands Thoroughly H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.